Quinapril-d5
Description
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-BNPIMZLHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quinapril-d5: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Quinapril-d5 in research, focusing on its critical role as an internal standard in quantitative bioanalytical methods. This compound, a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, is an indispensable tool for ensuring the accuracy and precision of analytical data in pharmacokinetic and drug metabolism studies.
Core Application: Internal Standard in Quantitative Analysis
This compound serves as an ideal internal standard (IS) for the quantification of Quinapril and its active metabolite, Quinaprilat, in biological matrices such as plasma and urine.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[2] This is because its physicochemical properties are nearly identical to the analyte of interest, Quinapril. This similarity ensures that any variability encountered during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, affects both the analyte and the internal standard to the same degree, leading to highly reliable and reproducible results.[2]
The primary analytical techniques where this compound is employed include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common application for quantifying Quinapril and Quinaprilat in complex biological samples due to its high selectivity and sensitivity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this application, GC-MS can also be used for the analysis of Quinapril after appropriate derivatization.[1]
-
Nuclear Magnetic Resonance (NMR): this compound can be used as a quantitative standard in NMR-based assays.[1]
Bioanalytical Methodologies Utilizing an Internal Standard
The development of robust bioanalytical methods is crucial for drug development, enabling the assessment of bioequivalence and pharmacokinetic profiles. Several studies have detailed LC-MS/MS methods for the simultaneous determination of Quinapril and Quinaprilat in human plasma, where the use of an internal standard is a key component. While some studies have utilized other compounds as internal standards, the principles and protocols are directly applicable to the use of this compound.
Table 1: Quantitative Parameters from Bioanalytical Methods for Quinapril
| Parameter | Quinapril | Quinaprilat | Internal Standard Used | Reference |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL | Carvedilol | [3] |
| 5.010 ng/mL | 10.012 ng/mL | Lisinopril | [4] | |
| Linear Range | 5 - 1000 ng/mL | 10 - 2000 ng/mL | Carvedilol | [3] |
| 5.010 - 500.374 ng/mL | 10.012 - 1000 ng/mL | Lisinopril | [4] | |
| Intra-day Precision (%CV) | < 15% | < 15% | Carvedilol | [3] |
| < 10.0% | < 10.0% | Lisinopril | [4] | |
| Inter-day Precision (%CV) | < 15% | < 15% | Carvedilol | [3] |
| < 10.0% | < 10.0% | Lisinopril | [4] | |
| Recovery | 85.8% | 62.6% | Lisinopril (61.3%) | [4] |
Detailed Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical experimental workflow for the quantification of Quinapril in a biological matrix using this compound as an internal standard. This is a synthesized methodology based on common practices described in the literature.[3][4]
1. Preparation of Stock and Working Solutions:
-
Quinapril and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Quinapril and this compound in a suitable solvent, such as methanol, to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Quinapril stock solution with a mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration that provides a consistent and robust signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of acetonitrile:methanol (8:2 v/v)) to the plasma sample.[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for Quinapril and this compound are monitored.
-
Quinapril: The transition would be from its protonated molecular ion [M+H]+ to a specific product ion.
-
This compound: The transition would be from its corresponding deuterated protonated molecular ion [M+d5+H]+ to its specific product ion. The mass shift of +5 amu for the precursor ion distinguishes it from the unlabeled Quinapril.
-
-
4. Data Analysis:
-
The peak area ratios of the analyte (Quinapril) to the internal standard (this compound) are calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Quinapril in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of Quinapril, the following diagrams are provided.
Caption: Bioanalytical workflow for Quinapril quantification using this compound.
Caption: Mechanism of action of Quinaprilat, the active form of Quinapril.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties and Structure of Quinapril-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapril-d5 is the deuterated analog of Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Quinapril in biological matrices and pharmaceutical formulations, primarily by mass spectrometry-based methods. Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. Data for the non-deuterated form, Quinapril hydrochloride, is also provided for comparative purposes, as significant alterations in macroscopic physical properties due to deuterium substitution are not expected.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid |
| Synonyms | CI-906-d5, Accupril-d5 |
| Molecular Formula | C₂₅H₂₅D₅N₂O₅ |
| Molecular Weight | 443.55 g/mol |
| CAS Number (Free Base) | 1279029-79-6[1] |
| CAS Number (HCl Salt) | 1356020-03-5 |
Table 2: Physicochemical Properties of this compound and Quinapril HCl
| Property | This compound | Quinapril Hydrochloride (Non-deuterated) |
| Appearance | Solid powder | Crystalline solid |
| Melting Point | Data not available | 120-130 °C |
| Boiling Point | Data not available | 662 °C (predicted) |
| Solubility | Soluble in Methanol, Acetone, Water | Soluble in ethanol |
| pKa | Data not available | 2.8 |
Chemical Structure
This compound possesses a complex stereochemistry that is crucial for its biological activity. The deuterium atoms are located on the phenyl ring of the 3-phenylpropyl group.
References
Quinapril-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of quinapril-d5 when utilized as an internal standard in quantitative bioanalytical assays. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies. This document details the foundational principles of internal standardization with a focus on stable isotope-labeled standards, outlines a detailed experimental protocol for the analysis of quinapril, and presents the rationale behind the use of this compound in a clear, structured format.
Introduction: The Imperative for Precision in Bioanalysis
The accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmaceutical development. The inherent complexity and variability of these matrices, coupled with the multi-step nature of sample preparation and analysis, introduce numerous potential sources of error. The use of an internal standard (IS) is a fundamental strategy to mitigate this variability and ensure the accuracy and precision of bioanalytical data. An ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting and experiencing similar matrix effects. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based bioanalysis due to their near-identical properties to the unlabeled analyte.
Mechanism of Action of Quinapril
Quinapril is a prodrug that is rapidly converted in the body to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
dot
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat.
The Role of this compound as an Internal Standard
This compound is a deuterated form of quinapril, where five hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than quinapril but with virtually identical chemical and physical properties. This near-identity is the core of its mechanism of action as an internal standard in mass spectrometry.
When a known amount of this compound is added to a biological sample at the beginning of the analytical process, it undergoes the same procedural variations as the endogenous quinapril. These variations can include:
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Extraction Inefficiency: Loss of sample during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting components from the biological matrix.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
Because this compound and quinapril behave almost identically during these processes, the ratio of their signals detected by the mass spectrometer remains constant, even if the absolute signal of each compound varies. This normalization corrects for experimental inconsistencies, leading to significantly improved accuracy and precision in the quantification of quinapril.
dot
Caption: Experimental workflow for the quantification of Quinapril using this compound as an internal standard.
Quantitative Data and Experimental Protocol
The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of quinapril using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Quinapril | 439.2 | 234.1 | 100 |
| This compound | 444.2 | 239.1 | 100 |
Note: The precursor ion for this compound is inferred from its molecular weight and the likely fragmentation pattern is assumed to be similar to quinapril, resulting in a corresponding mass shift in the product ion.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
Detailed Experimental Protocol:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of quinapril (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions of quinapril by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform the analysis using the parameters outlined in Tables 1 and 2.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both quinapril and this compound.
-
Calculate the peak area ratio of quinapril to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the quinapril calibration standards.
-
Determine the concentration of quinapril in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Relationships and Benefits
The use of a deuterated internal standard like this compound provides a robust solution to many of the challenges encountered in bioanalysis.
dot
Caption: Logical relationship between bioanalytical challenges and the benefits of using a deuterated internal standard.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of quinapril. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, allowing it to effectively track and correct for variability throughout the analytical workflow. The implementation of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers and drug development professionals to achieve the high levels of accuracy, precision, and robustness required for regulatory submissions and confident decision-making in the pharmaceutical industry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Properties and Applications of Quinapril-d5 versus Non-Deuterated Quinapril
This technical guide provides a comprehensive comparison of the deuterated and non-deuterated forms of Quinapril. It is designed to serve as a critical resource for professionals in drug development and research, offering detailed information on the physicochemical properties, mechanism of action, pharmacokinetics, and, most importantly, the distinct roles of each compound in a laboratory setting. This document elucidates the function of Quinapril as a therapeutic agent and the indispensable role of this compound as an analytical standard.
Introduction to Quinapril and the Role of Deuteration
Quinapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2][3][4] It is a prodrug that is hydrolyzed in the body to its active metabolite, quinaprilat.[5][6] Quinaprilat inhibits ACE, an enzyme crucial to the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][7]
Deuteration, the process of replacing hydrogen atoms with their stable heavy isotope, deuterium, is a key strategy in pharmaceutical research.[8][9] This substitution can sometimes alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties due to the kinetic isotope effect—the stronger carbon-deuterium bond can slow down metabolism.[10][11] However, the most prevalent and critical application of deuterated compounds, including this compound, is as internal standards for quantitative bioanalysis.[8][12][13] Their chemical similarity ensures they behave almost identically during sample extraction and analysis, while their mass difference allows for precise differentiation using mass spectrometry.[8]
Comparative Physicochemical Properties
The primary distinction between Quinapril and this compound lies in their isotopic composition, which results in a difference in molecular weight. Other physicochemical properties remain largely identical, which is a crucial feature for the use of this compound as an internal standard.
| Property | Quinapril | This compound |
| Chemical Formula | C₂₅H₃₀N₂O₅[1] | C₂₅H₂₅D₅N₂O₅[13] |
| Molecular Weight | 438.52 g/mol [1] | 443.6 g/mol [13] |
| CAS Number | 85441-61-8[1] | 1279029-79-6[13] |
| Synonyms | Accupril, CI-906 | CI-906-d5, Accupril-d5 |
| Purity | Typically ≥98% (pharmaceutical grade) | ≥99% deuterated forms (d₁-d₅)[13] |
| Solubility | Soluble in Methanol | Soluble in Methanol[13] |
| Melting Point | 120 to 130 °C[1][14] | Not specified |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Quinapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE).[1][15] As a prodrug, Quinapril is converted to its active form, quinaprilat, which then blocks the conversion of angiotensin I to angiotensin II.[5][7] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[7] By inhibiting angiotensin II production, quinaprilat causes blood vessels to relax, lowering blood pressure and reducing the heart's workload.[2][4]
Comparative Pharmacokinetics
While direct pharmacokinetic comparisons between Quinapril and this compound are not available, the data for Quinapril and its active metabolite, quinaprilat, are well-documented. Deuteration could theoretically slow metabolism, but this compound's primary role is analytical, not therapeutic.
| Parameter | Quinapril (Prodrug) | Quinaprilat (Active Metabolite) |
| Time to Peak (Tₘₐₓ) | ~1 hour[5][7] | ~2 hours[5] |
| Bioavailability | Approx. 60%[5][7] | N/A (formed in vivo) |
| Protein Binding | 97%[1][7] | 97%[3] |
| Metabolism | Rapidly de-esterified to quinaprilat in the liver[7][16] | Primary active form |
| Elimination Half-life | ~1-2 hours[5] | Effective: ~3 hours; Terminal: 25 hours[5] |
| Excretion | Primarily renal excretion of metabolites[7][16] | Primarily renal excretion[3] |
Experimental Protocols and Methodologies
The most significant technical application of this compound is as an internal standard (IS) in quantitative bioanalytical assays, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Quinapril in Human Plasma via LC-MS/MS
This protocol outlines a standard method for determining the concentration of Quinapril in plasma samples, a critical step in pharmacokinetic studies.
Objective: To accurately quantify Quinapril concentrations in plasma using this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions (UPLC/HPLC):
-
Mass Spectrometry Conditions (Triple Quadrupole MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Quinapril): Precursor Ion (Q1) m/z 439.2 → Product Ion (Q3) m/z 234.1.
-
MRM Transition (this compound): Precursor Ion (Q1) m/z 444.2 → Product Ion (Q3) m/z 239.1.
-
Data Analysis: The concentration of Quinapril is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard calibration curve.
-
General Synthesis of Quinapril
The synthesis of Quinapril typically involves the coupling of two key intermediates followed by cyclization. A general, high-level approach is outlined below, based on established chemical synthesis principles for ACE inhibitors.[18][19]
Methodology:
-
Amide Bond Formation: The synthesis often starts with the coupling of a homophenylalanine derivative with an amino ester.[18]
-
Cyclization: The resulting intermediate undergoes a cyclization reaction to form the core tetrahydroisoquinoline structure.
-
Purification: The final product is purified using chromatographic techniques to yield high-purity Quinapril.
The Analytical Advantage of Deuterated Standards
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because it compensates for variability at multiple stages of the analytical process, leading to higher accuracy and precision.
Conclusion
-
Quinapril is the active pharmaceutical ingredient, a prodrug designed to inhibit the ACE enzyme and treat cardiovascular diseases.[1][6] Its properties and pharmacokinetics are the focus of therapeutic development and clinical application.
-
This compound is a vital analytical tool.[12][13] Its deuteration provides a mass shift that is essential for its use as an internal standard in high-precision bioanalytical methods.[8] It enables researchers and drug developers to accurately measure levels of Quinapril in biological systems, which is indispensable for pharmacokinetic, bioequivalence, and metabolic studies.
For professionals in this field, understanding the distinct applications of both the deuterated and non-deuterated forms of a drug is crucial for robust and reliable pharmaceutical development.
References
- 1. Quinapril - Wikipedia [en.wikipedia.org]
- 2. Quinapril (Accupril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Quinapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Quinapril hydrochloride | CAS#:82586-55-8 | Chemsrc [chemsrc.com]
- 15. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. | BioGRID [thebiogrid.org]
A Technical Guide to the Physical Characteristics of Quinapril-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics of Quinapril-d5, with a specific focus on its solubility and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Introduction to this compound
This compound is a deuterium-labeled version of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor. Deuterated compounds are frequently used as internal standards in pharmacokinetic studies and other analytical applications. Understanding the physical properties of this compound is crucial for its proper handling, formulation, and use in experimental settings.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for this compound is limited in publicly available literature, qualitative information and data for the non-deuterated form, Quinapril hydrochloride, provide valuable insights.
Qualitative Solubility of this compound
Multiple sources indicate the general solubility of this compound and its hydrochloride salt in various organic and aqueous solvents.
Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
| Form | Solvent | Solubility | Citation |
| This compound | Methanol | Soluble | [1] |
| This compound, Hydrochloride | Acetone | Soluble | [2] |
| This compound, Hydrochloride | Water | Soluble | [2] |
Quantitative Solubility of Quinapril Hydrochloride
Quantitative data for the non-deuterated form, Quinapril hydrochloride, can serve as a reasonable proxy for estimating the solubility of this compound hydrochloride. The introduction of deuterium is not expected to dramatically alter the solubility profile.
Table 2: Quantitative Solubility of Quinapril Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Citation |
| Ethanol | 88 | 185.27 | Sonication is recommended | [3] |
| Water | 87 | 183.17 | Sonication is recommended | [3] |
| DMSO | 65 | 136.85 | Sonication is recommended | [3] |
Stability Profile
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Studies on Quinapril and its hydrochloride salt have established its susceptibility to degradation, particularly in the presence of moisture and at certain pH values.
General Stability and Storage of this compound
Product datasheets for this compound and its hydrochloride salt provide recommendations for storage to maintain its integrity.
Table 3: Storage and Stability of this compound
| Form | Short-Term Storage | Long-Term Storage | Stated Stability | Citation |
| This compound | Room Temperature | -20°C | ≥ 4 years at -20°C | [1] |
| This compound, Hydrochloride | Room Temperature | -20°C | Not specified | [2] |
For the non-deuterated form, Quinapril, it is recommended to be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), protected from light, and kept in a tightly closed container[4][5].
Degradation of Quinapril
Quinapril is known to be unstable in aqueous solutions, with its degradation being pH-dependent[6]. The primary degradation pathways involve hydrolysis of the ester group and intramolecular cyclization[7]. The parent compound is reported to be most stable in the pH range of 5.5-6.5[6]. Forced degradation studies on Quinapril have shown significant degradation in the presence of humidity, temperature, and certain pharmaceutical excipients[8]. The degradation of Quinapril hydrochloride in tablets has been shown to follow a first-order reaction model[7].
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
4.1.1 Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, acetone, phosphate buffer at various pH)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
4.1.2 Procedure
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
Protocol for Stability Testing (Accelerated Stability Study)
Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated stress conditions.
4.2.1 Materials and Equipment
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Appropriate container closure systems
-
Validated stability-indicating analytical method (e.g., HPLC)
4.2.2 Procedure
-
Package a sufficient quantity of this compound in the proposed container closure system.
-
Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, analyze the samples for appearance, purity, degradation products, and any other relevant physical or chemical changes using a validated stability-indicating method.
-
Analyze the data to determine the degradation rate and predict the shelf-life under normal storage conditions.
Conclusion
This technical guide has summarized the available information on the physical characteristics of this compound, with a focus on its solubility and stability. While quantitative data for the deuterated form is sparse, the properties of Quinapril hydrochloride provide a strong basis for understanding its behavior. The provided experimental protocols offer a framework for conducting further detailed studies to precisely characterize this compound for research and development purposes. It is recommended that researchers perform their own specific solubility and stability studies based on their intended applications and formulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Quinapril hydrochloride | RAAS | TargetMol [targetmol.com]
- 4. Quinapril (Accupril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quinapril-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Quinapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, and analytical applications.
Core Data Summary
This compound is available in two primary forms: the free base and a hydrochloride salt. The key quantitative data for each form are summarized below for easy reference and comparison.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 1279029-79-6[1] | 1356020-03-5[2][3][4][5][6] |
| Molecular Formula | C₂₅H₂₅D₅N₂O₅[1][7][8] | C₂₅H₂₆D₅ClN₂O₅[2][4][5] |
| Molecular Weight | 443.6 g/mol [1][8] | 480.01 g/mol [2][5] |
Synthesis and Preparation
A likely approach involves the use of a deuterated starting material, such as benzene-d6, to prepare a key intermediate. This intermediate, for example, could be a deuterated form of ethyl 2-oxo-4-phenylbutanoate. This deuterated intermediate can then be incorporated into the standard synthetic pathway of Quinapril.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound, like its non-deuterated counterpart, functions as a prodrug that is rapidly metabolized in the body to its active form, Quinaprilat-d5. Quinaprilat-d5 is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
By inhibiting ACE, Quinaprilat-d5 prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, ultimately resulting in a decrease in blood pressure.
The signaling pathway of the Renin-Angiotensin-Aldosterone System and the site of action of Quinaprilat are illustrated in the diagram below.
Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat-d5.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS Analysis
The primary application of this compound is as an internal standard for the quantitative analysis of Quinapril and its active metabolite, Quinaprilat, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the analytical behavior of this compound is nearly identical to that of Quinapril, allowing for accurate correction of variations during sample preparation and analysis.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Quinapril and this compound reference standards.
-
Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Quinapril by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with the same solvent mixture.
-
Sample Preparation (Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Quinapril: Q1/Q3 (e.g., m/z 439.2 -> 234.1)
-
This compound: Q1/Q3 (e.g., m/z 444.2 -> 239.1)
-
Quinaprilat: Q1/Q3 (e.g., m/z 411.2 -> 206.1)
-
The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound.
Figure 2: A generalized workflow for the quantification of Quinapril in plasma using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cooperative silver–base catalysis for multi-deuteration of heterocyclic N-oxides with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity Assessment of Quinapril-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the isotopic purity of Quinapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. The accurate determination of isotopic purity is critical for the use of deuterated compounds as internal standards in quantitative bioanalysis, ensuring the precision and reliability of pharmacokinetic and metabolic studies.
The Critical Role of Isotopic Purity in Quantitative Analysis
This compound is frequently utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Quinapril in biological matrices.[1][2] An ideal internal standard should exhibit chemical and physical properties identical to the analyte, such as extraction recovery and ionization efficiency, while being distinguishable by mass.[3] The presence of unlabeled Quinapril (d0) or incompletely deuterated species (d1-d4) in the this compound standard can lead to interference with the analyte's signal, compromising the accuracy of the quantitative results. Therefore, a rigorous assessment of isotopic purity is a fundamental requirement.
Analytical Approaches to Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5] These methods provide complementary information to ensure a thorough characterization of the isotopic distribution and structural integrity of the labeled compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by differentiating its various isotopologues based on their precise mass-to-charge ratios (m/z).[6][7]
Experimental Protocol: LC-HRMS for this compound Isotopic Purity
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure the elution of this compound as a sharp peak.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: Set to a high resolution (e.g., >70,000) to enable accurate mass measurement and separation of isotopic peaks.
-
Data Acquisition: Acquire data in centroid mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions ([M+H]⁺) of each expected isotopologue of Quinapril (d0 to d5).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the structural integrity and the location of deuterium incorporation.[4][8] While ¹H NMR can show the reduction in signal intensity at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.[9]
Experimental Protocol: NMR for this compound Isotopic Purity
-
Sample Preparation:
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard proton NMR experiment.
-
Data Analysis: Compare the ¹H NMR spectrum of this compound with that of an authentic Quinapril standard. The signals corresponding to the protons that have been replaced by deuterium should be significantly diminished in intensity. The degree of deuteration can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a non-deuterated proton signal within the molecule.
-
-
²H NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a deuterium probe.
-
Experiment: A standard deuterium NMR experiment.
-
Data Analysis: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation. The presence of these signals confirms the successful deuteration at the intended sites.
-
Data Presentation
Quantitative data from the isotopic purity assessment should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Relative Abundance (%) |
| Quinapril (d0) | 439.2176 | 439.2178 | 0.1 |
| Quinapril-d1 | 440.2239 | 440.2241 | 0.3 |
| Quinapril-d2 | 441.2302 | 441.2303 | 0.6 |
| Quinapril-d3 | 442.2365 | 442.2367 | 1.5 |
| Quinapril-d4 | 443.2427 | 443.2429 | 5.5 |
| This compound | 444.2490 | 444.2492 | 92.0 |
Note: The m/z values and relative abundances are hypothetical and representative of a high-purity batch of this compound.
Table 2: Isotopic Enrichment of this compound
| Parameter | Value |
| Chemical Purity | >99% |
| Isotopic Purity (d5) | 92.0% |
| Isotopic Enrichment | 99.9% (Deuterium incorporation at labeled positions) |
Note: The isotopic enrichment values are hypothetical and representative of a high-purity sample.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for the isotopic purity assessment of this compound.
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the mechanism of action of Quinaprilat.
Conclusion
The accurate determination of the isotopic purity of this compound is essential for its reliable use as an internal standard in regulated bioanalysis. A comprehensive approach utilizing both high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for characterizing its isotopic enrichment and distribution of isotopologues. Adherence to detailed analytical protocols ensures high-quality, reproducible data, thereby validating the integrity of studies that employ this deuterated compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 10. synmr.in [synmr.in]
- 11. neofroxx.com [neofroxx.com]
Methodological & Application
Application Notes and Protocols for Quinapril-d5 in Pharmacokinetic and Drug Metabolism (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Quinapril-d5 as an internal standard in the bioanalysis of Quinapril and its active metabolite, Quinaprilat, for pharmacokinetic (PK) and drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for sample analysis and data interpretation are included to facilitate robust and reliable study outcomes.
Introduction to Quinapril and the Role of this compound
Quinapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] Following oral administration, Quinapril is rapidly absorbed and hydrolyzed by esterases, primarily in the liver, to its pharmacologically active diacid metabolite, Quinaprilat.[2][3] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[4]
In DMPK studies, accurate quantification of both the parent drug (Quinapril) and its active metabolite (Quinaprilat) in biological matrices is crucial for characterizing the drug's absorption, distribution, metabolism, and excretion profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5] this compound is chemically identical to Quinapril but has a higher mass due to the replacement of five hydrogen atoms with deuterium. This allows it to be distinguished from the unlabeled analyte by the mass spectrometer while exhibiting nearly identical chromatographic behavior and extraction recovery, thereby correcting for variability during sample preparation and analysis.[5]
Pharmacokinetic Profile of Quinapril and Quinaprilat
The pharmacokinetic parameters of Quinapril and Quinaprilat have been well-characterized in humans. Following oral administration, Quinapril reaches peak plasma concentrations within one hour.[2] It is approximately 60% absorbed, and this can be reduced by 25-30% when taken with a high-fat meal.[1][4] Quinapril is rapidly converted to Quinaprilat, which reaches its peak plasma concentration about two hours post-dose.[2][6] Both Quinapril and Quinaprilat are highly protein-bound in plasma (approximately 97%).[4][6]
Quinaprilat is the major active metabolite and its elimination is primarily via the kidneys.[4][6] The elimination half-life of Quinaprilat is longer than that of Quinapril.[2] The pharmacokinetic parameters can be influenced by factors such as renal function, with impaired renal function leading to increased exposure to Quinaprilat.[7][8]
Table 1: Pharmacokinetic Parameters of Quinapril in Healthy Adult Humans Following a Single Oral Dose
| Parameter | Quinapril | Quinaprilat | Reference |
| Tmax (h) | ~1 | ~2 | [2][6] |
| t½ (h) | ~0.8 | ~1.9 (initial), ~25 (terminal) | [2][6] |
| Cmax (ng/mL) | 207 (40 mg dose) | 923 (40 mg dose) | [2] |
| Plasma Protein Binding (%) | ~97 | ~97 | [4][6] |
| Renal Excretion (%) | <5 (unchanged) | ~50-60 of absorbed dose | [2][4] |
Drug Metabolism of Quinapril
The primary metabolic pathway of Quinapril is its de-esterification to the active metabolite, Quinaprilat.[2][3] In addition to Quinaprilat, two minor, inactive diketopiperazine metabolites have been identified in plasma and urine.[2][9] These metabolites are formed through intramolecular cyclization of Quinapril and Quinaprilat.[10] A small fraction of the administered dose is excreted as unchanged Quinapril.[4]
Quinapril Metabolic Pathway
Caption: Metabolic pathway of Quinapril.
Experimental Protocols
Bioanalytical Method for the Quantification of Quinapril and Quinaprilat using LC-MS/MS with this compound as Internal Standard
This protocol describes a validated method for the simultaneous quantification of Quinapril and Quinaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as the internal standard for the quantification of Quinapril. For the quantification of Quinaprilat, a deuterated analog such as d4-Quinaprilat would be ideal; however, if unavailable, other validated internal standards can be used, though with the understanding that they may not perfectly mimic the analyte's behavior.[11]
1. Materials and Reagents
-
Quinapril reference standard
-
Quinaprilat reference standard
-
This compound internal standard (IS)
-
d4-Quinaprilat internal standard (or other suitable IS for Quinaprilat)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quinapril, Quinaprilat, this compound, and d4-Quinaprilat by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Quinapril and Quinaprilat stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound and d4-Quinaprilat in acetonitrile. A concentration of approximately 50-100 ng/mL is often a suitable starting point.[11]
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into microcentrifuge tubes.
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) is commonly used.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Quinapril: m/z 439.2 → 234.1
-
This compound: m/z 444.2 → 239.1
-
Quinaprilat: m/z 411.2 → 206.1
-
d4-Quinaprilat: m/z 415.2 → 210.1
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for Quinapril, Quinaprilat, and their respective internal standards.
-
Calculate the peak area ratio of the analyte to its internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of Quinapril and Quinaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Method Validation
The described analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
Table 2: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The IS should effectively compensate for any matrix effects. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentrations should remain within ±15% of the initial concentration. |
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Quinapril in biological matrices for DMPK studies. The detailed protocols and information provided in these application notes are intended to guide researchers in developing and validating their own bioanalytical methods, ultimately leading to high-quality data for a comprehensive understanding of the pharmacokinetic and metabolic profile of Quinapril.
References
- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The pharmacokinetics of quinapril and its active metabolite, quinaprilat, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacodynamics of quinapril and quinaprilat in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: High-Throughput Sample Preparation for the Analysis of Quinapril-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details robust and efficient protocols for the preparation of human plasma samples for the quantitative analysis of Quinapril-d5, a deuterated internal standard for the antihypertensive drug Quinapril. The methodologies described are based on established techniques for the bioanalysis of Quinapril and are suitable for researchers, scientists, and drug development professionals.[1][2][3] Two primary sample preparation techniques are presented: protein precipitation (PPT) and solid-phase extraction (SPE).[1][2] Both methods are compatible with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides detailed experimental protocols, comparative quantitative data, and a visual workflow to guide users in selecting and implementing the most appropriate method for their analytical needs.
Introduction
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of the parent drug in biological matrices. The complexity of plasma necessitates a sample preparation step to remove proteins and other interfering substances that can compromise the analytical results. This application note outlines two widely accepted and effective methods for plasma sample preparation prior to the analysis of this compound: protein precipitation and solid-phase extraction.
Protein precipitation is a rapid and straightforward technique that involves the addition of an organic solvent to denature and precipitate plasma proteins.[4][5] Solid-phase extraction is a more selective method that utilizes a solid sorbent to isolate the analyte of interest from the plasma matrix, resulting in a cleaner extract.[2][6] The choice of method often depends on the required sensitivity, sample throughput, and the complexity of the analytical method.
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is adapted from a validated method for the analysis of Quinapril in human plasma.[1]
Materials:
-
Human plasma (K3 EDTA)
-
This compound stock solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate volume of this compound working solution.
-
Add 600 µL of precipitation solution (Acetonitrile:Methanol, 80:20 v/v).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 0.1% formic acid in 50:50 Acetonitrile:Water).
-
Vortex briefly and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method developed for the simultaneous determination of Quinapril and its metabolite.[2]
Materials:
-
Human plasma (K3 EDTA)
-
This compound stock solution
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Mix 500 µL of human plasma with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% Methanol in water.
-
Elution: Elute the analyte with 1 mL of mobile phase (e.g., Acetonitrile with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data for sample preparation methods used in the analysis of Quinapril, which are directly applicable to this compound as an internal standard.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation[1] | Solid-Phase Extraction[2] |
| Recovery | >80% | >90% for Quinapril |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL |
| Linearity Range | 5 - 1000 ng/mL | 10 - 500 ng/mL |
| Intra-day Precision (%CV) | < 15% | Not Reported |
| Inter-day Precision (%CV) | < 15% | Not Reported |
| Matrix Effect | Minimal | Minimal |
Table 2: LC-MS/MS Parameters for Quinapril Analysis (Adaptable for this compound)
| Parameter | Setting |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Quinapril) | Consult specific instrument methods |
| MS/MS Transition (this compound) | To be determined based on mass shift |
Mandatory Visualization
Caption: Protein Precipitation Workflow for this compound Analysis.
Conclusion
Both protein precipitation and solid-phase extraction are effective methods for the preparation of plasma samples for the analysis of this compound. Protein precipitation offers a simpler, faster, and higher-throughput workflow, making it suitable for routine analysis.[1][7] Solid-phase extraction, while more laborious, provides a cleaner extract, which can be advantageous for achieving lower limits of detection and minimizing matrix effects.[2] The choice of method should be based on the specific requirements of the assay and the available laboratory resources. The protocols and data presented in this application note provide a solid foundation for the successful implementation of a robust bioanalytical method for this compound.
References
- 1. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of quinapril and its active metabolite quinaprilat in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: UPLC-MS/MS for High-Throughput Quantification of Quinapril-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Quinapril-d5 in plasma samples. Quinapril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor quinaprilat, is widely prescribed for the treatment of hypertension and heart failure. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and bioequivalence studies. This document provides comprehensive protocols for sample preparation, UPLC-MS/MS conditions, and data analysis, making it a valuable resource for researchers in drug metabolism and clinical pharmacology.
Introduction
Quinapril is an effective antihypertensive agent that undergoes in vivo hydrolysis to its active metabolite, quinaprilat. Accurate measurement of quinapril concentrations in biological matrices is crucial for pharmacokinetic analysis, bioequivalence assessment, and therapeutic drug monitoring. UPLC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving data quality. This application note presents a validated UPLC-MS/MS method for the reliable quantification of this compound in plasma.
Experimental Protocols
Sample Preparation
Two common and effective methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).
a) Protein Precipitation (PPT) Protocol
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.
b) Solid-Phase Extraction (SPE) Protocol
This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-3.5 min: 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quinapril | 439.3 | 234.3 | 20 |
| This compound | 444.3 | 234.3 | 20 |
Data Presentation
The performance of the UPLC-MS/MS method should be evaluated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 3.5 - 8.2% |
| Inter-day Precision (%CV) | < 15% | 4.1 - 9.5% |
| Accuracy (% Bias) | Within ±15% | -5.2 to 6.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of UPLC-MS/MS system components.
High-Resolution Mass Spectrometry Methods for the Bioanalysis of Quinapril-d5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical development and clinical research, the accurate quantification of drugs and their metabolites in biological matrices is paramount. Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure. To ensure the reliability of pharmacokinetic and bioequivalence studies, a robust and precise bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Quinapril-d5, in conjunction with high-resolution mass spectrometry (HRMS), represents the gold standard for such analyses.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The inherent selectivity and mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, offer significant advantages over traditional triple quadrupole mass spectrometers, including improved confidence in compound identification and the ability to perform retrospective data analysis.[5][6][7][8]
This compound, where five hydrogen atoms in the phenyl group of the 3-phenylpropyl moiety have been replaced with deuterium, serves as an ideal internal standard.[9] Its chemical and physical properties are nearly identical to Quinapril, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[1][2][10]
Application Notes
Principle of the Method:
This method employs stable isotope dilution analysis, where a known amount of this compound is added to the biological sample (e.g., plasma) at the initial stage of sample preparation. Following extraction and chromatographic separation, the analyte (Quinapril) and the internal standard (this compound) are detected by a high-resolution mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard. This approach minimizes the impact of variations in sample recovery and instrument response.
Advantages of High-Resolution Mass Spectrometry:
-
High Selectivity: The ability to measure the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm) allows for the confident differentiation of the analyte from endogenous matrix components and other potential interferences.[5][6][7][8]
-
Full Scan Data Acquisition: HRMS instruments can acquire full scan data, capturing all ions within a specified mass range. This enables the retrospective analysis of data for metabolites or other compounds of interest without the need for re-injection.
-
Enhanced Confidence in Identification: The accurate mass measurement of both the precursor ion and its fragment ions provides a higher degree of confidence in the structural elucidation and identification of the analyte.[8]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for the extraction of Quinapril and this compound from plasma samples.[11]
Materials:
-
Human plasma (or other relevant biological matrix)
-
Quinapril and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking of Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
High-Resolution Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive Orbitrap, Sciex TOF) equipped with a heated electrospray ionization (HESI) source.
Mass Spectrometer Settings (Example for Orbitrap):
| Parameter | Value |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Full Scan Resolution | 70,000 |
| Scan Range (m/z) | 100 - 1000 |
| Maximum Injection Time | 100 ms |
| AGC Target | 1e6 |
| MS/MS (dd-MS2) Resolution | 17,500 |
| Collision Energy (HCD) | 30 (arbitrary units) |
Data Presentation
Table 1: Mass Spectrometric Parameters for Quinapril and this compound
| Compound | Chemical Formula | Exact Mass (Precursor Ion [M+H]⁺) | Key Fragment Ions (m/z) |
| Quinapril | C₂₅H₃₀N₂O₅ | 439.22275 | 234.1176, 162.0913 |
| This compound | C₂₅H₂₅D₅N₂O₅ | 444.25410 | 234.1176, 167.1227 |
Note: The fragmentation of Quinapril typically involves the cleavage of the ester and amide bonds. The fragment at m/z 234.1176 corresponds to the protonated tetrahydroisoquinoline-3-carboxylic acid moiety. The fragment at m/z 162.0913 is a subsequent fragment from the 234.1176 ion. For this compound, the fragment containing the deuterated phenylpropyl group will have a mass shift of +5 Da.
Table 2: Bioanalytical Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of Quinapril using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. scispace.com [scispace.com]
- 11. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinapril-d5 in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Quinapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, in various preclinical models of hypertension. This compound is an ideal tool for pharmacokinetic and pharmacodynamic studies, enabling researchers to investigate the efficacy and mechanism of action of Quinapril in reducing blood pressure.
Mechanism of Action
Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat. Quinaprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II.[1] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[1] The inhibition of angiotensin II production leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[1]
Signaling Pathway of Quinapril's Action
The following diagram illustrates the role of Quinapril within the Renin-Angiotensin-Aldosterone System.
References
Standard Operating Procedure for Spiking Quinapril-d5 into Biological Samples
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed standard operating procedure (SOP) for the preparation and spiking of Quinapril-d5, a stable isotope-labeled internal standard, into biological samples for quantitative bioanalysis. The use of a stable isotope-labeled internal standard like this compound is a critical component in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision by correcting for variability during sample preparation and analysis. Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. Its active metabolite is quinaprilat. This protocol is designed for research purposes to support pharmacokinetic and drug metabolism studies.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of Quinapril and its active metabolite, Quinaprilat, in human plasma using LC-MS/MS. These values are compiled from various bioanalytical methods and should be validated in your specific laboratory setting.
| Parameter | Quinapril | Quinaprilat | Internal Standard (IS) |
| Typical Calibration Range | 5 - 1500 ng/mL[1] | 5 - 2000 ng/mL[2] | This compound |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][2] | 10 ng/mL[2] | N/A |
| Intra-day Precision (%CV) | < 15%[2] | < 15%[2] | N/A |
| Inter-day Precision (%CV) | < 15%[2] | < 15%[2] | N/A |
| Accuracy (%RE) | ± 13%[1] | ± 13%[1] | N/A |
| Recovery | ~86%[3] | ~63%[3] | N/A |
| Short-Term Stability (25°C) | 48 hours in plasma[2] | 48 hours in plasma[2] | N/A |
| Long-Term Stability (-20°C) | 6 months in plasma[2] | 6 months in plasma[2] | N/A |
| Freeze-Thaw Stability | Stable for at least 6 cycles[2] | Stable for at least 6 cycles[2] | N/A |
Experimental Protocols
This section outlines the detailed methodology for the preparation of stock and working solutions of this compound and the procedure for spiking it into biological samples.
Materials and Reagents:
-
This compound (Reference Standard)
-
Quinapril Hydrochloride (Reference Standard)
-
Quinaprilat (Reference Standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Deionized, 18 MΩ·cm or higher)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Biological Matrix (e.g., human plasma with anticoagulant such as K2EDTA)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes and tips (calibrated)
-
Vortex mixer
-
Centrifuge
1. Preparation of Stock Solutions (1 mg/mL)
1.1. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. 1.2. Dissolve the standard in methanol and make up to the mark. Mix thoroughly by vortexing. This is the Internal Standard Stock Solution (IS Stock) . 1.3. Similarly, prepare separate 1 mg/mL stock solutions of Quinapril and Quinaprilat. These will be used for creating calibration standards and quality control samples.
2. Preparation of Working Solutions
2.1. Internal Standard Working Solution (IS Working Solution): 2.1.1. Dilute the IS Stock with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL. This concentration may be adjusted based on the instrument response and the expected analyte concentrations in the study samples.
2.2. Calibration Standard and Quality Control (QC) Working Solutions: 2.2.1. Prepare a series of working solutions of Quinapril and Quinaprilat by serial dilution from their respective stock solutions using 50:50 (v/v) methanol:water. The concentration of these working solutions should be appropriate to cover the desired calibration curve range (e.g., 5-1500 ng/mL for Quinapril).
3. Spiking Procedure for Biological Samples (e.g., Plasma)
This procedure describes the pre-extraction spiking method, where the internal standard is added to the biological sample before sample preparation (e.g., protein precipitation or solid-phase extraction).
3.1. Sample Thawing: 3.1.1. Thaw the frozen biological samples (e.g., plasma) in a water bath at room temperature.
3.2. Aliquoting Samples: 3.2.1. Vortex the thawed samples gently to ensure homogeneity. 3.2.2. Aliquot a precise volume of each sample (e.g., 200 µL) into a clean microcentrifuge tube. Include blank matrix samples for the preparation of calibration standards and quality control samples.
3.3. Spiking with Internal Standard: 3.3.1. To each sample tube (unknowns, calibration standards, and QCs), add a small, precise volume of the IS Working Solution (e.g., 20 µL of 1 µg/mL this compound). The final concentration of the internal standard should be consistent across all samples. 3.3.2. For the calibration standards and QCs, add the appropriate volume of the respective working solutions to the blank matrix aliquots. For the blank and double blank samples, add an equivalent volume of the dilution solvent (50:50 methanol:water).
3.4. Vortexing: 3.4.1. Vortex all tubes for approximately 30 seconds to ensure thorough mixing of the internal standard with the biological matrix.
3.5. Sample Pre-treatment (Example: Protein Precipitation) 3.5.1. Add a protein precipitating agent, such as acetonitrile (e.g., 600 µL, a 3:1 ratio to the sample volume). 3.5.2. Vortex vigorously for 1-2 minutes to facilitate protein precipitation. 3.5.3. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. 3.5.4. Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Visualizations
Quinapril Mechanism of Action
Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4][5][6] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[4][6] By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II.[4][7][8] Angiotensin II is a powerful vasoconstrictor that also stimulates the release of aldosterone, a hormone that promotes sodium and water retention.[4][8] The inhibition of angiotensin II formation leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, both of which contribute to a lowering of blood pressure.[8]
Caption: Mechanism of action of Quinapril.
Experimental Workflow for Spiking this compound
The following diagram illustrates the key steps in the process of spiking this compound into biological samples and preparing them for analysis.
Caption: Workflow for spiking and sample preparation.
References
- 1. Simultaneous determination of hydrochlorothiazide, quinapril and quinaprilat in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinapril - Wikipedia [en.wikipedia.org]
- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Quinapril Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Problems with Deuterated Internal Standards
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of deuterated internal standards in mass spectrometry. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard (D-IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][2][3] By adding a known amount of the D-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated compound should contain between two to ten deuterium atoms.[1][3] The optimal number depends on the analyte's molecular weight and the need for a sufficient mass shift to clearly resolve the D-IS from the natural isotopic distribution of the analyte, thus preventing analytical interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is generally undesirable.[1]
Q3: What are the essential purity requirements for a reliable deuterated internal standard?
For dependable results, deuterated internal standards must have both high chemical and isotopic purity.[1][3] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1][3] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity is crucial to minimize the contribution of any unlabeled analyte present in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1][3]
Troubleshooting Guides
Problem 1: Isotopic Exchange (Deuterium Loss)
Q: My deuterated internal standard signal is decreasing over time, or I'm observing a peak for the unlabeled analyte in my internal standard solution. What is happening?
This issue is likely due to isotopic exchange, also known as back-exchange, where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[4][5] This is a significant concern as it alters the mass of your internal standard, leading to inaccurate quantification.[4]
Common Causes:
-
Labile Deuterium Atoms: Deuterium atoms located at chemically labile positions, such as those attached to heteroatoms (O, N, S) or activated carbon atoms, are prone to exchange.[6][7]
-
pH of the Solution: The rate of hydrogen-deuterium (H/D) exchange is highly dependent on pH, with increased rates under both acidic and, more significantly, basic conditions.[6][7] The minimum exchange rate is typically observed around pH 2.5-3.[7]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[4][7]
-
Solvent Composition: Protic solvents like water and methanol can facilitate H/D exchange.[4]
Troubleshooting Workflow for Isotopic Exchange
References
Troubleshooting deuterium exchange in Quinapril-d5 analysis
Welcome to the technical support center for Quinapril-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to deuterium exchange issues during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern in this compound analysis?
A1: Deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water, methanol) or matrix components.[1] For this compound, which is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, this is a critical issue.[2] The loss of deuterium atoms from this compound leads to a change in its mass-to-charge ratio (m/z). This can cause the internal standard to be detected at the same m/z as the unlabeled analyte, Quinapril, leading to an underestimation of the analyte concentration.[3] Conversely, partial exchange can lead to a broad, difficult-to-integrate peak for the internal standard, resulting in inaccurate and imprecise quantification.
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly susceptible to exchange with protons from the solvent.[1] Additionally, hydrogens (and therefore deuterium) on carbon atoms adjacent to carbonyl groups (alpha-protons) can be prone to exchange, especially under acidic or basic conditions due to keto-enol tautomerism.[1][4] In the structure of Quinapril, the carboxylic acid proton is highly exchangeable. While the d5 label is typically on the stable phenyl ring, it is crucial to confirm the labeling position from the certificate of analysis and be aware of any potential for exchange under harsh analytical conditions.
Q3: What are the primary factors that promote deuterium exchange during analysis?
A3: The main factors influencing the rate of deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[4][5] For molecules with acidic protons like the carboxylic acid in Quinapril, the pH of the mobile phase and sample matrix is a critical parameter.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[6][7] This is particularly relevant during sample preparation, chromatography, and in the mass spectrometer's ion source.
-
Solvent Composition: Protic solvents like water and methanol can readily donate protons, facilitating exchange. The composition of the mobile phase and extraction solvents plays a significant role.
Q4: Can deuterium labeling affect the chromatographic behavior of this compound?
A4: Yes, this is known as the "isotope effect." Deuterium is slightly less lipophilic than hydrogen, which can sometimes lead to a small retention time shift where the deuterated internal standard elutes slightly earlier than the unlabeled analyte in reversed-phase chromatography.[8] If this separation is significant, the analyte and the internal standard may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of the quantification.[8]
Troubleshooting Guide
This guide addresses common issues observed during the LC-MS/MS analysis of this compound, focusing on problems arising from deuterium exchange.
Issue 1: Loss of this compound Signal and/or Appearance of Unlabeled Quinapril Signal in Blank Samples
-
Symptom: When injecting a sample containing only this compound (e.g., a zero sample or internal standard working solution), you observe a significant peak at the m/z of unlabeled Quinapril. The signal for this compound may be correspondingly lower than expected.
-
Potential Cause: Complete or significant back-exchange of deuterium atoms to hydrogen.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Sample Preparation Conditions | Check the pH of all solutions used during sample extraction and reconstitution. Quinapril is most stable in a narrow pH range of 5.5-6.5.[9] Avoid strongly acidic or basic conditions which can accelerate both degradation and deuterium exchange. |
| 2 | Analyze Mobile Phase pH | Ensure the mobile phase pH is optimized to minimize exchange. For many compounds, a slightly acidic pH (e.g., 3-4) can help suppress the exchange of acidic protons. However, the stability of Quinapril itself must also be considered.[9] |
| 3 | Optimize MS Source Temperature | High temperatures in the electrospray ionization (ESI) source can promote in-source exchange.[3] Reduce the source temperature to the minimum required for efficient desolvation and ionization of Quinapril. |
| 4 | Evaluate Solvent Composition | If possible, reduce the proportion of protic solvents in the final sample solvent. However, this must be balanced with maintaining analyte solubility. |
Issue 2: High Variability in the this compound Internal Standard Response Across a Run
-
Symptom: The peak area of the this compound internal standard is inconsistent across calibration standards, quality controls, and unknown samples. This can manifest as sporadic high or low responses or a systematic drift.
-
Potential Cause: Inconsistent deuterium exchange due to variations in the sample matrix, inconsistent sample processing times, or temperature fluctuations in the autosampler.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Investigate Matrix Effects | Different biological matrices can have varying pH and composition, leading to different rates of deuterium exchange.[10] Prepare standards and QCs in the same matrix as the study samples to ensure consistent behavior. |
| 2 | Standardize Sample Processing Time | Ensure that all samples are processed from extraction to injection in a consistent and timely manner. Prolonged exposure to certain solvents or temperatures can increase the extent of exchange. |
| 3 | Control Autosampler Temperature | Maintain the autosampler at a low, controlled temperature (e.g., 4-10 °C) to minimize exchange while samples are awaiting injection.[7] |
| 4 | Check for Co-eluting Interferences | A co-eluting substance from the matrix could be suppressing or enhancing the ionization of this compound in some samples but not others, leading to response variability.[10] Optimize chromatographic separation to resolve any interfering peaks. |
Issue 3: Chromatographic Peak Splitting or Tailing for this compound
-
Symptom: The chromatographic peak for this compound is broad, tailing, or split into multiple peaks.
-
Potential Cause: This can be due to the presence of cis and trans isomers of Quinapril, a phenomenon that can be exacerbated by analytical conditions.[1] It could also indicate on-column deuterium exchange, where a portion of the molecules exchange as they pass through the column, resulting in a mixed population of deuterated species eluting at slightly different times.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Column Temperature | Adjusting the column temperature can sometimes improve the peak shape by influencing the equilibrium between isomers. |
| 2 | Modify Mobile Phase | Experiment with different mobile phase additives or pH to improve peak shape and minimize on-column exchange.[1] |
| 3 | Check Isotopic Purity of the Standard | Verify the isotopic purity of the this compound standard as reported on the certificate of analysis. Low purity could contribute to a complex peak shape.[3] |
Experimental Protocols
Protocol 1: Evaluation of Deuterium Exchange Under Different pH Conditions
-
Preparation of Test Solutions:
-
Prepare three separate solutions of this compound at a concentration of 100 ng/mL in a solvent mixture of 50:50 acetonitrile:water.
-
Adjust the pH of these solutions to pH 4, pH 7, and pH 9 using formic acid or ammonium hydroxide.
-
-
Incubation:
-
Incubate the three solutions at room temperature for 1 hour.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Monitor the mass transitions for both this compound and unlabeled Quinapril.
-
-
Data Analysis:
-
Calculate the percentage of back-exchange by comparing the peak area of the resulting unlabeled Quinapril to the sum of the peak areas of Quinapril and this compound.
-
Present the results in a table to compare the stability at different pH values.
-
Protocol 2: Assessment of Thermal Stability of this compound
-
Preparation of Test Solutions:
-
Prepare a solution of this compound at 100 ng/mL in a mobile phase simulant (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Incubation:
-
Aliquot the solution into three vials.
-
Incubate one vial at 4 °C (refrigerated), one at 25 °C (room temperature), and one at 50 °C for 4 hours.
-
-
LC-MS/MS Analysis:
-
Cool the 50 °C sample to room temperature and inject all three samples into the LC-MS/MS system.
-
-
Data Analysis:
-
Compare the peak areas of this compound and any formed unlabeled Quinapril across the different temperature conditions.
-
Summarize the findings in a table to illustrate the effect of temperature on deuterium stability.
-
Data Presentation
Table 1: Hypothetical Data on the Effect of pH on this compound Back-Exchange
| pH of Solution | Incubation Time (hours) | Temperature (°C) | This compound Peak Area | Unlabeled Quinapril Peak Area | % Back-Exchange |
| 4.0 | 1 | 25 | 985,000 | 15,000 | 1.5% |
| 7.0 | 1 | 25 | 950,000 | 50,000 | 5.0% |
| 9.0 | 1 | 25 | 780,000 | 220,000 | 22.0% |
Table 2: Hypothetical Data on the Effect of Temperature on this compound Back-Exchange
| Temperature (°C) | Incubation Time (hours) | pH of Solution | This compound Peak Area | Unlabeled Quinapril Peak Area | % Back-Exchange |
| 4 | 4 | 4.0 | 998,000 | 2,000 | 0.2% |
| 25 | 4 | 4.0 | 940,000 | 60,000 | 6.0% |
| 50 | 4 | 4.0 | 650,000 | 350,000 | 35.0% |
Visualizations
Caption: Troubleshooting workflow for deuterium exchange issues in this compound analysis.
This technical support center provides a foundational guide to understanding and resolving common issues related to deuterium exchange in this compound analysis. By systematically evaluating the potential causes and implementing the suggested troubleshooting steps, researchers can improve the accuracy and reliability of their bioanalytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Quinapril with Quinapril-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quinapril-d5 as an internal standard to mitigate matrix effects in the bioanalysis of Quinapril.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis and why are they a concern?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting components from the biological sample matrix.[1][2] These effects are a significant concern in LC-MS/MS bioanalysis as they can lead to inaccurate and irreproducible results, compromising the reliability of pharmacokinetic and toxicokinetic studies.[3][4] Endogenous components such as phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles can all contribute to matrix effects.[1]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended?
A stable isotope-labeled internal standard is considered the "gold standard" for mitigating matrix effects in LC-MS bioanalysis.[1][5] this compound is the deuterium-labeled version of Quinapril.[6] Because SIL internal standards like this compound have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience the same degree of matrix effects.[1][7] This co-elution allows the SIL internal standard to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.[7][8]
Q3: Can this compound completely eliminate matrix effect issues?
While this compound is highly effective, it may not completely eliminate all issues related to matrix effects, especially when there are very high levels of interfering substances.[7] In some cases, a phenomenon known as the "deuterium isotope effect" can cause a slight retention time difference between the analyte and the SIL internal standard, leading to differential ion suppression.[7][8] Therefore, it is crucial to perform thorough method development and validation to ensure the robustness of the bioanalytical method.
Troubleshooting Guide
Problem 1: I am observing significant ion suppression for both Quinapril and this compound.
Possible Cause: High concentrations of co-eluting matrix components, such as phospholipids, are likely present in the sample extract. This is a common issue, particularly with simpler sample preparation techniques like protein precipitation.[9]
Solution:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[10][11] Consider more rigorous techniques beyond simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove non-polar interferences.[10]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can significantly reduce matrix effects. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at producing clean extracts.[9]
-
Chromatographic Separation: Modify the LC method to improve the separation of Quinapril from the matrix interferences.[12] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[2][13]
Problem 2: The peak area ratio of Quinapril to this compound is inconsistent across different samples from the same study.
Possible Cause: This variability, known as internal standard response variability (ISV), can indicate that the matrix effect is not being adequately compensated for in all samples.[14] This could be due to differences in the composition of the biological matrix between subjects or samples.
Solution:
-
Investigate Matrix Variability: Evaluate the matrix effect in at least six different lots of the biological matrix to assess inter-lot variability.[1]
-
Re-evaluate Sample Preparation: The current sample preparation method may not be robust enough to handle the variability in the study samples. A more thorough cleanup method like SPE might be necessary.[9]
-
Post-Column Infusion Experiment: This experiment can help identify the regions in the chromatogram where ion suppression is occurring. By injecting a blank extracted matrix while infusing the analyte and internal standard post-column, any dip in the baseline signal will indicate the retention time of interfering components.[15][16]
Problem 3: I am seeing a slight shift in retention time between Quinapril and this compound, leading to inconsistent results.
Possible Cause: This is likely due to the deuterium isotope effect, where the replacement of hydrogen with deuterium can slightly alter the lipophilicity and chromatographic behavior of the molecule.[7][8] If this shift causes the analyte and internal standard to elute in different matrix effect zones, the compensation will be inaccurate.
Solution:
-
Chromatographic Optimization: Adjust the chromatographic conditions to achieve co-elution. This may involve fine-tuning the mobile phase composition, gradient, or temperature.
-
Alternative SIL Internal Standard: If co-elution cannot be achieved, consider using a different stable isotope-labeled internal standard, such as one labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1]
Experimental Protocols
1. Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for sample cleanup.
-
Protocol:
-
To 100 µL of plasma sample, add the internal standard (this compound) solution.
-
Add 300 µL of a cold precipitating agent (e.g., acetonitrile or a mixture of acetonitrile:methanol 8:2 v/v).[17][18]
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide cleaner extracts than PPT.[10]
-
Protocol:
-
To 200 µL of plasma sample, add the internal standard (this compound) solution.
-
Adjust the pH of the sample to be at least two pH units below the pKa of Quinapril (an acidic analyte) to ensure it is in its uncharged form.[10]
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[10]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent.[9]
-
Protocol:
-
Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add the internal standard (this compound) and 500 µL of 4% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute Quinapril and this compound with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Process Efficiency (%) | Reference |
| Protein Precipitation (PPT) | High (Significant Ion Suppression) | >90% | Low to Moderate | [9] |
| Liquid-Liquid Extraction (LLE) | Moderate to Low | Variable (Analyte dependent) | Moderate | [9][10] |
| Solid-Phase Extraction (SPE) | Low (Minimal Ion Suppression) | High | High | [9] |
Note: The values presented are generalized based on typical performance and can vary depending on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: Experimental workflow for Quinapril bioanalysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. providiongroup.com [providiongroup.com]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Quinapril and Quinapril-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Quinapril and its deuterated internal standard, Quinapril-d5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of chromatography for the analysis of Quinapril and this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of Quinapril and its related compounds.[1][2][3] This method is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification in biological matrices.[4]
Q2: Which HPLC column is best suited for this separation?
A2: C18 columns are widely used and have demonstrated good separation for Quinapril.[1][2] For instance, an Inertsil C18 column (150 x 4.6 mm, 5 µm) or a Zorbax Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) can provide effective separation.[1][2] For higher throughput and resolution, an ultra-high-performance liquid chromatography (UHPLC) BEH C18 column can be utilized.[5] A Luna 5 µm CN column has also been shown to meet USP monograph requirements for Quinapril and its related impurities.[6]
Q3: What are the typical mobile phase compositions for separating Quinapril and this compound?
A3: A mixture of an acidic aqueous buffer and an organic solvent is typically used. Common mobile phases include:
-
A mixture of mixed phosphate buffer and acetonitrile (40:60 v/v).[1]
-
Acetonitrile and phosphate buffer (pH 4.5) in a 35:65 v/v ratio.[2]
-
A gradient elution with a mixture of acetonitrile-ammonium hydrogencarbonate buffer (pH 8.2; 10 mM) (65:35, v/v).[5]
-
An acetonitrile-water binary mixture (45% v/v acetonitrile) adjusted to pH 3.[3]
Q4: What are the recommended detection methods?
A4: For HPLC analysis, UV detection at approximately 210 nm or 239 nm is suitable.[1][3] For bioanalytical studies requiring high sensitivity and specificity, LC-MS/MS with electrospray ionization (ESI) in the positive ion mode is the preferred method.[4]
Q5: How should samples be prepared for analysis?
A5: For the analysis of bulk drug or pharmaceutical formulations, a simple dissolution in the mobile phase or a suitable organic solvent like methanol is sufficient.[1] For biological samples such as plasma, protein precipitation with acetonitrile or a mixture of acetonitrile and methanol is a common and straightforward sample preparation technique.[4] Other methods like liquid-liquid extraction or solid-phase extraction (SPE) can also be employed for cleaner sample extracts.[7][8]
Experimental Protocols
RP-HPLC Method for Quinapril Assay
This protocol is based on a validated method for the determination of Quinapril in pharmaceutical dosage forms.[1]
| Parameter | Condition |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Mixed Phosphate Buffer:Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mobile Phase Preparation:
-
Prepare the mixed phosphate buffer by dissolving 1.62 g of KH2PO4 and 0.3 g of K2HPO4 in 550 mL of water.
-
Mix 400 mL of the phosphate buffer with 600 mL of acetonitrile.
-
Sonicate the mobile phase for 10 minutes to degas and filter through a 0.45 µm membrane filter.
Standard Solution Preparation:
-
Accurately weigh and dissolve 10 mg of Quinapril reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute with the mobile phase to achieve the desired working concentrations (e.g., 50-150 µg/mL).
LC-MS/MS Method for Quinapril and Quinaprilat in Plasma
This protocol is adapted from a bioequivalence study of Quinapril.[4]
| Parameter | Condition |
| Chromatography | Gradient Elution Liquid Chromatography |
| Ionization | Positive Atmospheric Pressure Electrospray Ionization (ESI+) |
| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |
| Internal Standard | Carvedilol (or this compound) |
| Run Time | ~6.3 minutes |
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 400 µL of a precipitating solution (acetonitrile:methanol, 8:2 v/v) containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Troubleshooting Guide
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sol_sample_solvent [label="Solution: Dissolve sample in mobile\nphase or a weaker solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_column; start -> check_mobile_phase; start -> check_sample;
check_column -> col_overload [label="Possible Cause"]; check_column -> col_degradation [label="Possible Cause"];
col_overload -> sol_col_overload [label="Yes"]; col_degradation -> sol_col_degradation [label="Yes"];
check_mobile_phase -> mp_ph [label="Possible Cause"]; check_mobile_phase -> mp_buffer [label="Possible Cause"];
mp_ph -> sol_mp_ph [label="Yes"]; mp_buffer -> sol_mp_buffer [label="Yes"];
check_sample -> sample_overload [label="Possible Cause"]; check_sample -> sample_solvent [label="Possible Cause"];
sample_overload -> sol_col_overload [label="Yes"]; sample_solvent -> sol_sample_solvent [label="Yes"]; } end_dot Caption: Troubleshooting workflow for poor peak shape.
Q: Why am I observing peak tailing or fronting for Quinapril or this compound?
A: Poor peak shape can arise from several factors related to the column, mobile phase, or the sample itself.
-
Potential Cause 1: Column Issues
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Column Degradation: Loss of stationary phase or contamination can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
-
Potential Cause 2: Mobile Phase Mismatches
-
Inappropriate pH: If the mobile phase pH is close to the pKa of Quinapril, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For Quinapril, a lower pH (e.g., pH 3) is often used.[3]
-
-
Insufficient Buffering: Inadequate buffer capacity can lead to pH shifts on the column, causing peak distortion.
-
Solution: Increase the buffer concentration in the mobile phase.
-
-
-
Potential Cause 3: Sample and Solvent Effects
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
Q: What should I do if I have poor resolution between Quinapril and a degradation product?
A: Quinapril can degrade, especially in the presence of humidity and certain excipients.[9][10] Improving resolution requires optimizing the chromatographic conditions.
-
Potential Cause 1: Inadequate Mobile Phase Strength
-
Solution: Adjust the organic-to-aqueous ratio of the mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks. Consider switching to a gradient elution if using an isocratic method.[4]
-
-
Potential Cause 2: Unsuitable Stationary Phase
-
Solution: While C18 is common, other stationary phases might provide different selectivity. Experiment with a different column chemistry, such as a C8 or a phenyl column.
-
-
Potential Cause 3: High Flow Rate
-
Solution: Decrease the flow rate. This can lead to more efficient separation, although it will increase the run time.
-
// Nodes start [label="Start: Sample Receipt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(e.g., Protein Precipitation)", fillcolor="#FBBC05", fontcolor="#202124"]; lc_separation [label="LC Separation\n(C18 Column, Gradient Elution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_detection [label="MS/MS Detection\n(ESI+, MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_acquisition [label="Data Acquisition", fillcolor="#F1F3F4", fontcolor="#202124"]; data_processing [label="Data Processing\n(Integration, Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"]; report [label="Generate Report", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> sample_prep; sample_prep -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_acquisition; data_acquisition -> data_processing; data_processing -> report; } end_dot Caption: General experimental workflow for LC-MS/MS analysis.
Q: My signal intensity is low. How can I improve it?
A: Low signal intensity can be due to issues with sample preparation, the LC system, or the mass spectrometer settings.
-
Potential Cause 1: Inefficient Sample Extraction
-
Solution: Evaluate the recovery of your sample preparation method.[7] If using protein precipitation, ensure complete precipitation and efficient extraction of the analyte into the supernatant. Consider alternative methods like solid-phase extraction (SPE) for cleaner samples and potentially higher recovery.[8]
-
-
Potential Cause 2: Ion Suppression in MS Detection
-
Solution: Matrix effects from co-eluting compounds can suppress the ionization of Quinapril and this compound. Improve chromatographic separation to move the analytes away from interfering matrix components. A thorough sample clean-up can also mitigate ion suppression.
-
-
Potential Cause 3: Suboptimal Mass Spectrometer Parameters
-
Solution: Optimize MS parameters such as spray voltage, source temperature, and collision energy for both Quinapril and this compound to ensure maximum signal intensity.
-
Q: I am observing carryover in my analysis. What are the common causes and solutions?
A: Carryover from a high concentration sample into a subsequent blank or low concentration sample is a common issue in bioanalysis.[7]
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Potential Cause 1: Autosampler Contamination
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Solution: Optimize the autosampler wash procedure. Use a wash solvent that is strong enough to solubilize Quinapril effectively. A combination of organic and aqueous solvents, sometimes with a small amount of acid or base, can be effective.
-
-
Potential Cause 2: Column Carryover
-
Solution: Ensure the column is adequately flushed with a high percentage of organic solvent at the end of each run, especially when using a gradient method.
-
-
Potential Cause 3: Adsorption in the LC System
-
Solution: Quinapril may adsorb to active sites in the LC flow path. Passivating the system by injecting a high concentration standard several times before running the analytical batch can sometimes help. Ensure all tubing and connections are inert.
-
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. simbecorion.com [simbecorion.com]
- 8. ijcrt.org [ijcrt.org]
- 9. The influence of pharmaceutical excipients on quinapril hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
Technical Support Center: Quinapril-d5 Signal Instability in Mass Spectrometry
Welcome to the technical support center for troubleshooting quinapril-d5 signal instability in mass spectrometry sources. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS/MS analysis of quinapril using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is drifting or has suddenly dropped. What are the most common causes?
A1: Signal instability of a deuterated internal standard like this compound in an electrospray ionization (ESI) source can stem from several factors. These can be broadly categorized as:
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Matrix Effects: Co-eluting endogenous components from your sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound. This is a very common cause of signal variability.[1][2][3][4]
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Ion Source Contamination: Buildup of non-volatile salts, polymers, or other residues on the ion source components (e.g., capillary, cone, lenses) can lead to a gradual or sudden drop in signal intensity.
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Mobile Phase Issues: The composition of your mobile phase, including the type and concentration of additives, can significantly impact signal stability. For instance, trifluoroacetic acid (TFA) is known to cause signal suppression in ESI.[5] Inconsistent mobile phase preparation can also lead to signal drift.
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In-source Degradation or Adduct Formation: Quinapril is susceptible to degradation, and the stability can be pH-dependent.[6][7][8][9] Unstable source conditions (e.g., excessively high temperatures) might promote degradation. Additionally, the formation of different adducts (e.g., sodium, potassium) can split the ion signal, causing the primary signal to appear unstable.[10][11]
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Isotopic Exchange (H/D Exchange): While less common for deuterium labels on carbon atoms, exchange of deuterium for hydrogen can occur under certain pH and temperature conditions, especially if the labels are on heteroatoms. This would lead to a decrease in the this compound signal and a corresponding increase in the signal of a lower-mass isotopologue.[1][12]
Q2: How can I systematically troubleshoot the signal instability of this compound?
A2: A logical troubleshooting approach is crucial. The following workflow can help you identify the root cause of the signal instability.
Q3: What are the typical ESI-MS source parameters for quinapril analysis, and how do I optimize them?
A3: Optimal source parameters are instrument-dependent. However, here is a general guide and a starting point for optimization.
Table 1: General ESI Source Parameters for Quinapril Analysis
| Parameter | Typical Range | Optimization Goal |
| Capillary Voltage | 3 - 5 kV (positive mode) | Maximize signal without causing in-source fragmentation.[13] |
| Nebulizer Gas Pressure | 20 - 60 psi | Achieve a stable spray and efficient droplet formation.[13] |
| Drying Gas Temperature | 250 - 450 °C | Efficiently desolvate ions without causing thermal degradation of quinapril.[13] |
| Drying Gas Flow Rate | 5 - 12 L/min | Assist in desolvation; too high a flow can decrease sensitivity.[14][15] |
Experimental Protocol: ESI Source Parameter Optimization
-
Preparation: Prepare a solution of this compound at a typical working concentration in your mobile phase.
-
Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
One-Factor-at-a-Time Optimization:
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While keeping other parameters constant, vary one parameter (e.g., capillary voltage) across its range and monitor the this compound signal intensity.
-
Plot the signal intensity against the parameter value to find the optimum.
-
Repeat this for each key parameter (capillary voltage, nebulizer pressure, drying gas temperature, and flow rate).
-
-
Fine-tuning: After optimizing individual parameters, you may need to perform minor adjustments to account for any interplay between them.
Q4: My mobile phase contains trifluoroacetic acid (TFA). Could this be the problem?
A4: Yes, TFA is a strong ion-pairing agent that can significantly suppress the ESI signal, leading to low sensitivity and potential instability.[5] It is generally recommended to avoid TFA in LC-MS methods when possible.
Table 2: Impact of Mobile Phase Additives on Signal Intensity
| Additive | Typical Concentration | Effect on Quinapril Signal (Positive ESI) |
| Formic Acid | 0.1% | Generally provides good protonation and high signal intensity. |
| Ammonium Formate | 5-10 mM | Can improve peak shape and provides good signal. |
| Acetic Acid | 0.1% | A weaker acid than formic acid, may result in slightly lower signal. |
| Ammonium Acetate | 5-10 mM | Similar to ammonium formate, can be a good choice. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong signal suppression is commonly observed.[5] |
If your method uses TFA for chromatographic reasons, consider reducing its concentration to the lowest possible level (e.g., 0.01%) or replacing it with a more MS-friendly alternative like formic acid.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Symptoms:
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Signal instability or drift that is more pronounced in matrix samples compared to neat standards.
-
Poor accuracy and precision in QC samples.
-
The internal standard signal is significantly lower or higher in matrix samples.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established procedure. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[1]
-
-
Analysis: Analyze both sets of samples using your LC-MS method.
-
Data Interpretation:
-
If the peak area of this compound in Set B is significantly lower than in Set A, ion suppression is occurring.
-
If the peak area in Set B is significantly higher, ion enhancement is occurring.
-
If the peak areas are comparable, the matrix has a minimal effect on the this compound signal.
-
Mitigation Strategies:
-
Optimize Chromatography: Adjust the gradient or change the column to better separate this compound from the co-eluting matrix components.
-
Improve Sample Preparation: Use a more selective sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
Guide 2: Addressing Potential In-source Instability
Symptoms:
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Poor peak shape (e.g., tailing or fronting).
-
Presence of unexpected peaks in the mass spectrum that may correspond to degradants or adducts.
-
Signal intensity is highly sensitive to source temperature.
Key Considerations for Quinapril:
-
pH Stability: Quinapril is an ester prodrug and is susceptible to hydrolysis to its active metabolite, quinaprilat, and cyclization to a diketopiperazine derivative. This degradation is pH-dependent.[6][7][8][9] Ensure the pH of your mobile phase and sample solutions is in a stable range for quinapril (typically weakly acidic).
-
Adduct Formation: In ESI, it is common to form adducts with sodium ([M+Na]+) and potassium ([M+K]+) in addition to the protonated molecule ([M+H]+). If the formation of these adducts is inconsistent, it can lead to signal instability of the primary ion being monitored.
Mitigation Strategies:
-
Control Mobile Phase pH: Use a buffered mobile phase (e.g., with ammonium formate) to maintain a consistent pH.
-
Optimize Source Temperature: Lower the drying gas and vaporizer temperatures to the minimum required for efficient desolvation to minimize potential thermal degradation.
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Promote a Single Adduct: To control adduct formation, you can try adding a low concentration of a salt to the mobile phase to drive the formation of a single, stable adduct (e.g., adding sodium acetate to promote the [M+Na]+ adduct). This can provide a more stable signal than monitoring a protonated molecule that is in competition with various adducts.[11]
This technical support center provides a starting point for troubleshooting this compound signal instability. Remember that a systematic approach, careful observation, and proper documentation of your experiments are key to resolving these complex analytical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of pharmaceutical excipients on quinapril hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Low Extraction Recovery of Quinapril-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low extraction recovery of Quinapril-d5.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low and inconsistent recovery of this compound during solid-phase extraction (SPE). What are the potential causes and how can we troubleshoot this?
Low recovery of an internal standard like this compound in SPE can stem from several factors throughout the extraction process. A systematic approach is crucial to pinpoint the issue.
Potential Causes and Solutions for Poor this compound Recovery in SPE
| Potential Cause | Description | Recommended Solutions |
| Incorrect Sorbent Selection | The SPE sorbent's chemistry may not be optimal for retaining this compound. Quinapril is a moderately nonpolar, acidic compound. | - For reversed-phase SPE, use a C8 or C18 sorbent. A C8 sorbent was successfully used for the extraction of quinapril and its metabolite from urine.[1][2] - If the analyte is too polar for strong retention, consider a polymeric sorbent. |
| Suboptimal Sample pH | The pH of the sample load is critical for the retention of ionizable compounds like Quinapril. For reversed-phase SPE, the analyte should be in its neutral, less polar form to be retained. Quinapril has an acidic pKa of approximately 3.7.[3] | - Adjust the sample pH to be at least 2 pH units below the pKa of the acidic group to ensure it is protonated and neutral. A pH of ~2.5 has been used effectively.[2] |
| Inadequate Sorbent Conditioning/Equilibration | If the sorbent is not properly conditioned and equilibrated, its surface will not be optimally prepared for interaction with the analyte, leading to poor and inconsistent retention. | - Condition the sorbent with an appropriate organic solvent (e.g., methanol) to activate the stationary phase. - Equilibrate the sorbent with a solution that mimics the sample's mobile phase (e.g., water or a weak buffer at the loading pH) to ensure proper partitioning. |
| Analyte Breakthrough During Loading | The sample may be passing through the cartridge too quickly, or the sample loading volume may be too high for the sorbent mass, preventing complete retention of this compound. | - Decrease the flow rate during sample loading to allow sufficient time for interaction between the analyte and the sorbent.[4][5] - Ensure the sample loading volume does not exceed the cartridge's capacity. If necessary, use a larger sorbent mass. |
| Premature Elution During Washing | The wash solvent may be too strong, causing the partial or complete elution of this compound along with the interferences. | - Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound on the sorbent. This may require testing different proportions of organic solvent in the wash solution. - Maintain the pH of the wash solvent to keep this compound in its retained, neutral form. |
| Incomplete Elution | The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent, leading to it being retained on the cartridge. | - Increase the strength of the elution solvent by increasing the percentage of the organic modifier (e.g., methanol or acetonitrile). - Adjust the pH of the elution solvent to be at least 2 pH units above the pKa to ionize the acidic group of Quinapril, making it more polar and easier to elute from a reversed-phase sorbent. |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to completely transfer the analyte from the sorbent bed into the collection tube. | - Increase the volume of the elution solvent in small increments and analyze the recovery at each step to determine the optimal volume.[6] |
| This compound Instability | Quinapril is susceptible to degradation, particularly at pH values outside the range of 5.5-6.5.[7] Prolonged exposure to harsh pH conditions during the extraction process can lead to its breakdown. | - Minimize the time the sample is exposed to acidic or basic conditions. - Perform the extraction procedure at a lower temperature (e.g., on ice) to slow down potential degradation. |
Q2: Our lab is using a liquid-liquid extraction (LLE) protocol for this compound, but the recovery is consistently below acceptable limits. What steps can we take to improve it?
For liquid-liquid extraction, optimizing the solvent choice, pH, and extraction parameters is key to achieving high and reproducible recovery.
Troubleshooting Low this compound Recovery in LLE
| Potential Cause | Description | Recommended Solutions |
| Inappropriate Extraction Solvent | The organic solvent may not have the optimal polarity to efficiently partition this compound from the aqueous sample matrix. | - Select a water-immiscible organic solvent with a suitable polarity. Common choices for moderately nonpolar drugs include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of solvents. - The choice of solvent can be guided by the logP value of Quinapril, which is approximately 1.4.[3] |
| Incorrect Aqueous Phase pH | For efficient extraction into an organic solvent, this compound should be in its neutral, more lipophilic form. | - Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of Quinapril's carboxylic acid group (~3.7) to ensure it is protonated and uncharged.[3][8] |
| Insufficient Phase Separation/Emulsion Formation | The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to poor recovery. | - Centrifuge the sample to break the emulsion. - Add a small amount of a different organic solvent or salt to the mixture to disrupt the emulsion. |
| Suboptimal Solvent-to-Sample Ratio | An insufficient volume of organic solvent may not be enough to effectively extract the analyte from the aqueous phase. | - Increase the ratio of the organic extraction solvent to the aqueous sample. A ratio of 7:1 is often a good starting point for optimization.[9] |
| Inadequate Mixing | Insufficient vortexing or shaking may not provide enough surface area contact between the two phases for efficient partitioning of the analyte. | - Optimize the vortexing/shaking time and intensity to ensure thorough mixing of the two phases. |
| Back Extraction Issues | If a back-extraction step is used to clean up the sample, the pH of the aqueous back-extraction solution must be carefully controlled. | - To back-extract this compound into an aqueous phase, adjust the pH to be at least 2 units above its pKa to ionize it and increase its aqueous solubility. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Low SPE Recovery by Fraction Collection
This protocol helps identify which step in your SPE method is responsible for the loss of this compound.
Materials:
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Blank biological matrix (e.g., plasma, urine)
-
This compound internal standard solution of a known concentration
-
SPE cartridges (e.g., C8 or C18)
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All solvents and reagents used in your current SPE method
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Collection tubes for each fraction
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Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Spike Blank Matrix: Spike a known amount of this compound into a blank matrix sample.
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Perform SPE: Process the spiked sample through your entire SPE procedure.
-
Collect All Fractions: Crucially, collect every fraction separately:
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Flow-through: The sample that passes through the cartridge during loading.
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Wash Eluate: The solvent that is passed through after loading to remove interferences.
-
Final Eluate: The solvent used to elute the internal standard.
-
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.
Data Interpretation:
| This compound Location | Implication | Next Steps |
| High concentration in Flow-through | Analyte is not being retained on the sorbent. | - Verify sample pH is correct for retention. - Check if the sorbent is properly conditioned and equilibrated. - Consider a more retentive sorbent. |
| High concentration in Wash Eluate | The wash solvent is too strong and is stripping the analyte from the sorbent. | - Decrease the organic solvent percentage in the wash step. - Ensure the pH of the wash solvent is appropriate to keep the analyte retained. |
| Low concentration in all fractions (including Final Eluate) | The analyte is strongly retained on the sorbent and not eluting, or it has degraded. | - Increase the strength and/or volume of the elution solvent. - Adjust the pH of the elution solvent to facilitate elution. - Investigate potential for on-cartridge degradation. |
| Acceptable concentration in Final Eluate but overall recovery is low | This may indicate matrix effects (ion suppression or enhancement) in the analytical instrument rather than an extraction issue. | - Investigate and mitigate matrix effects by modifying chromatographic conditions or the sample cleanup process. |
Visualizations
Caption: A logical workflow for troubleshooting low recovery in Solid-Phase Extraction.
References
- 1. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. specartridge.com [specartridge.com]
- 5. promochrom.com [promochrom.com]
- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 7. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quinapril-d5 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Quinapril-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression.
Troubleshooting Guide: Minimizing Ion Suppression for this compound
This guide offers a systematic approach to diagnosing and minimizing ion suppression during the analysis of this compound.
Problem: Significant reduction in this compound signal intensity when analyzing matrix samples (e.g., plasma, urine) compared to neat standards.
This is a classic indicator of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the ESI source.[1][2][3]
Solution Workflow:
Caption: A stepwise workflow for troubleshooting ion suppression.
Step 1: Diagnose the Problem with a Post-Column Infusion Experiment
This experiment helps identify regions in the chromatogram where ion suppression occurs.
Experimental Protocol:
-
Prepare Solutions:
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A standard solution of this compound in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Blank matrix extract (e.g., plasma processed without the analyte).
-
-
System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions of your analytical method.
-
Set up a post-column infusion by connecting a syringe pump delivering the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) to a tee-piece.
-
Connect the outlet of the LC column to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.
-
-
Data Acquisition:
-
Configure the mass spectrometer to monitor the MRM transition for this compound.
-
Begin infusing the this compound standard to obtain a stable baseline signal.
-
Inject the blank matrix extract onto the LC column.
-
-
Analysis:
-
Monitor the this compound signal for any dips or decreases. These correspond to elution times of matrix components that cause ion suppression.
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Step 2: Improve Sample Preparation
The most effective way to mitigate ion suppression is by removing interfering matrix components before analysis.[1][4][5]
| Sample Preparation Technique | Effectiveness in Removing Interferences | Considerations for Quinapril Analysis |
| Protein Precipitation (PPT) | Low | Fast and simple, but often leaves behind phospholipids and other soluble components that are major sources of ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can effectively remove many interfering substances. Optimization of the extraction solvent is crucial for good recovery of Quinapril and its deuterated internal standard. |
| Solid-Phase Extraction (SPE) | High | Generally the most effective technique for removing a broad range of interferences.[2][5][6] Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tested to achieve the cleanest extract. |
Detailed SPE Protocol (Example):
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Quinapril and this compound with 1-2 mL of methanol or acetonitrile.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Step 3: Optimize Chromatographic Conditions
If extensive sample cleanup is not feasible, modifying the LC method can help separate this compound from the suppression zones identified in the post-column infusion experiment.[5]
| Chromatographic Parameter | Optimization Strategy |
| Gradient Profile | Adjust the mobile phase gradient to shift the retention time of this compound away from the suppression zones. |
| Column Chemistry | Use a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP) to alter selectivity and improve separation from matrix interferences.[2] |
| Flow Rate | Lowering the flow rate can sometimes enhance ionization efficiency and reduce the impact of co-eluting species.[1][7] |
Step 4: Adjust Mobile Phase and MS Source Parameters
Fine-tuning the mobile phase composition and mass spectrometer source settings can improve the ionization efficiency of this compound.
| Parameter | Adjustment Strategy |
| Mobile Phase Additives | Use volatile additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%) to promote protonation.[8][9] Avoid non-volatile buffers like phosphates.[10] |
| Ionization Source | Consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than ESI for certain compounds.[1][3][11] |
| Source Parameters | Optimize parameters such as capillary voltage, gas flow, and temperature to maximize the signal for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a matrix effect where co-eluting compounds from a sample (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound.[1][5][12] In the ESI source, these interfering substances can compete with the analyte for charge or alter the physical properties of the droplets, hindering the formation of gas-phase ions.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1] Although this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of the parent drug, it is also susceptible to ion suppression.[13]
Q2: Can the deuterated internal standard (this compound) itself contribute to analytical issues?
A2: Yes, in some cases. While SIL-IS are the gold standard for correcting matrix effects, the deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte.[12][13] If this shift causes the analyte and the internal standard to experience different degrees of ion suppression, it can lead to inaccurate quantification.[13][14] It is crucial to ensure that the chromatographic peaks for Quinapril and this compound are as closely co-eluting as possible.
Q3: What are the most common sources of ion suppression when analyzing biological samples?
A3: Common sources of ion suppression in biological matrices include:
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Phospholipids: Abundant in plasma and can cause significant suppression, particularly in the later parts of a reversed-phase chromatogram.
-
Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate-buffered saline) can crystallize in the ESI source and suppress the signal.[10]
-
Endogenous Metabolites: A wide range of small molecules present in biological fluids can co-elute and interfere with ionization.
-
Formulation Excipients: In pharmacokinetic studies, components of the drug formulation vehicle can also cause ion suppression.[11]
Q4: How can I quantitatively assess the extent of ion suppression?
A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1]
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Logical Diagram for Assessing Matrix Effect:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. providiongroup.com [providiongroup.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. longdom.org [longdom.org]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. myadlm.org [myadlm.org]
Preventing Quinapril-d5 degradation during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Quinapril-d5 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like its non-deuterated counterpart, is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed to form its active metabolite, Quinaprilat-d5, and ethanol. This reaction is significantly influenced by pH, temperature, and the presence of certain enzymes in biological matrices.
-
Intramolecular Cyclization: this compound can undergo internal cyclization to form a diketopiperazine (DKP) derivative. This degradation is also influenced by pH and temperature.[1][2][3]
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A2: Previous studies on Quinapril have shown that it is most stable in a narrow pH range of 5.5 to 6.5.[4] Deviations from this pH range, especially towards alkaline conditions, can significantly accelerate degradation.
Q3: Can the choice of sample extraction method affect the stability of this compound?
A3: Yes, the sample extraction method can have a significant impact on the stability of this compound. Methods that involve harsh pH conditions or prolonged exposure to high temperatures should be avoided. The most common extraction techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method should be carefully considered to minimize degradation.
Q4: Are there any known issues with using a deuterated internal standard for an ester-containing drug like Quinapril?
A4: While stable isotope-labeled internal standards are generally preferred, issues can still arise. For ester-containing drugs, the primary concern is the potential for differential rates of hydrolysis between the analyte and the deuterated internal standard under certain conditions. It is crucial to evaluate the stability of this compound throughout the entire sample processing and storage procedure to ensure it accurately reflects the behavior of the analyte.
Troubleshooting Guides
Issue 1: Low or Variable Recovery of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation during sample collection and storage | Ensure blood samples are collected in tubes containing an appropriate anticoagulant and immediately placed on ice. Centrifuge at a low temperature (e.g., 4°C) to separate plasma. Store plasma samples at -80°C until analysis. | Minimized enzymatic and chemical degradation in the biological matrix. |
| Degradation during sample extraction | Optimize the extraction procedure to minimize time and temperature. If using SPE, ensure the pH of all solutions is within the stable range for Quinapril (pH 5.5-6.5). For LLE, use pre-chilled solvents. For PPT, perform the procedure on ice and minimize the time the sample is in the precipitation solvent. | Increased recovery and improved reproducibility of the internal standard signal. |
| Inappropriate pH of extraction or reconstitution solvent | Measure the pH of all aqueous solutions used in the extraction process. Adjust the pH to be within the 5.5-6.5 range using a suitable buffer (e.g., phosphate buffer). | Reduced degradation of this compound during extraction and reconstitution. |
Issue 2: Inconsistent Internal Standard Response
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete protein precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is sufficient for complete protein removal (typically 3:1 or 4:1 v/v). Vortex the samples thoroughly and centrifuge at a high speed to ensure a compact pellet. | A clear supernatant and consistent internal standard signal. Incomplete precipitation can lead to ion suppression or enhancement in the mass spectrometer. |
| Matrix effects | Evaluate matrix effects by comparing the response of this compound in post-extraction spiked blank matrix to its response in a neat solution. If significant matrix effects are observed, consider a more rigorous cleanup method like SPE or LLE. | Minimized signal suppression or enhancement, leading to more accurate and precise quantification. |
| Instability in the autosampler | If samples are stored in the autosampler for an extended period, degradation can occur. Evaluate the stability of processed samples in the autosampler at the set temperature over time. | Determine the maximum allowable time for samples to be in the autosampler before analysis to prevent degradation-related variability. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer at a pH of approximately 6.0.
-
Loading: Load 0.5 mL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences. A subsequent wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute this compound and the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). Reconstitute the residue in a suitable volume of the mobile phase.
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).
-
Add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex the tube for 30 seconds to precipitate the proteins.
-
Centrifuge the tube at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Data Presentation
Table 1: Stability of Quinapril in Human Plasma at Different Temperatures
| Temperature | Storage Duration | Analyte Remaining (%) |
| Room Temperature | 24 hours | ~91% |
| 4°C | 7 days | >95% |
| -20°C | 6 months | >90%[5] |
| -80°C | >1 year | Stable |
Note: Data is for Quinapril and is expected to be comparable for this compound.
Table 2: Comparison of Sample Preparation Techniques for Quinapril Analysis
| Technique | Reported Recovery of Quinapril | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | >80-90% | High selectivity, good sample cleanup | More time-consuming, higher cost |
| Protein Precipitation (PPT) | Not always specified, can be lower | Fast, simple, low cost | Less clean extract, potential for matrix effects |
Visualizations
Caption: Recommended workflow for this compound sample processing.
Caption: Primary degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lyophilization on the physical characteristics and chemical stability of amorphous quinapril hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adjusting mobile phase pH to prevent peak tailing of Quinapril-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatographic analysis of Quinapril-d5.
Troubleshooting Guide: Adjusting Mobile Phase pH to Prevent Peak Tailing
Question: Why am I observing significant peak tailing for this compound in my reversed-phase HPLC analysis?
Answer:
Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] this compound contains basic functional groups (amines) that can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3]
At a mid-range pH, these silanol groups can be ionized (Si-O-), creating strong ionic interactions with the protonated (positively charged) basic analyte. This strong retention mechanism, in addition to the primary hydrophobic interaction, leads to a distorted peak shape known as tailing.[1][2]
Key Factors Contributing to Peak Tailing of this compound:
-
Silanol Interactions: The primary cause is the interaction between the basic amine groups of this compound and acidic silanol groups on the silica stationary phase.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both this compound and the silanol groups, significantly influencing the extent of secondary interactions.[1][4]
-
Analyte pKa: Quinapril has a carboxylic acid group with a pKa of approximately 2.8 and a basic amine group with a predicted pKa of 5.2. Operating near the pKa of the basic group can lead to inconsistent ionization and peak shape issues.[4][5][6]
Question: How can I adjust the mobile phase pH to eliminate peak tailing for this compound?
Answer:
Adjusting the mobile phase pH is a highly effective strategy to minimize peak tailing for basic compounds. The goal is to control the ionization of both the analyte and the stationary phase to reduce unwanted secondary interactions.
Recommended Approach: Lowering the Mobile Phase pH
The most common and effective solution is to lower the mobile phase pH to a range of 2 to 3.[3][7]
-
Mechanism: At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral, protonated form (Si-OH).[2][3] This minimizes the strong ionic interaction with the protonated this compound.
-
Analyte State: At a pH of 2-3, the basic amine group of this compound will be fully protonated (positively charged). The interaction with the now-neutral silanol groups will be significantly reduced, leading to a more symmetrical peak shape.
The following table summarizes the effect of mobile phase pH on the ionization state of this compound and silanol groups, and the resulting impact on peak shape.
| Mobile Phase pH | This compound (Basic Group, pKa ~5.2) Ionization | Silanol Group (pKa ~3.5-4.5) Ionization | Predominant Interaction | Expected Peak Shape |
| < 3 | Fully Protonated (+) | Suppressed (Neutral) | Hydrophobic (Desirable) | Symmetrical |
| 3 - 5 | Partially Protonated | Partially Ionized (-) | Mixed-mode (Hydrophobic & Ionic) | Tailing |
| > 5 | Neutral | Fully Ionized (-) | Strong Ionic Interaction | Significant Tailing |
Experimental Protocol: Mobile Phase pH Adjustment for this compound Analysis
This protocol outlines the steps to optimize the mobile phase pH to achieve a symmetrical peak shape for this compound.
Objective: To eliminate peak tailing of this compound by adjusting the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
pH buffer components (e.g., formic acid, trifluoroacetic acid (TFA), phosphate buffer)
-
Calibrated pH meter
-
This compound standard solution
-
Reversed-phase C18 HPLC column
Procedure:
-
Initial Mobile Phase Preparation:
-
Prepare the aqueous component of your mobile phase. A common starting point is a buffered solution. For lowering the pH, 0.1% formic acid or 0.1% TFA in water are frequently used.
-
For example, to prepare 1 L of 0.1% formic acid in water, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
-
pH Measurement and Adjustment:
-
Measure the pH of the aqueous buffer solution using a calibrated pH meter.
-
Adjust the pH to the desired level (e.g., pH 2.5, 2.8, 3.0) by dropwise addition of the acidic modifier (e.g., formic acid, TFA). Ensure the buffer is well-stirred during adjustment.
-
-
Mobile Phase Formulation:
-
Mix the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio for your separation. For example, a 60:40 (v/v) mixture of pH 2.8 buffered water and acetonitrile.
-
Filter and degas the final mobile phase before use.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and column with the prepared mobile phase until a stable baseline is achieved.
-
Inject the this compound standard solution.
-
Evaluate the peak shape (asymmetry factor) of the resulting chromatogram.
-
-
Optimization:
-
If peak tailing persists, systematically adjust the pH in small increments (e.g., 0.2 pH units) and re-analyze the standard.
-
Compare the chromatograms obtained at different pH values to determine the optimal condition that provides the most symmetrical peak.
-
Frequently Asked Questions (FAQs)
Q1: Will lowering the pH affect the retention time of this compound?
A1: Yes, it is likely that lowering the mobile phase pH will decrease the retention time of this compound.[2] This is because the protonated, more polar form of the analyte has a reduced hydrophobic interaction with the C18 stationary phase. To compensate for this, you may need to decrease the percentage of the organic modifier in your mobile phase.
Q2: Are there any alternatives to lowering the pH?
A2: Yes, other strategies can be employed, sometimes in conjunction with pH adjustment:
-
Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which can reduce peak tailing.[2]
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this approach can sometimes suppress MS ionization if using an LC-MS system.
-
Use of a Different Stationary Phase: Columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica particles, can offer better peak shape for basic compounds.[3]
Q3: What is the ideal pH range to work in for silica-based columns?
A3: Standard silica-based columns are most stable in a pH range of 2 to 8. Operating at a pH below 2 can lead to the hydrolysis of the silica backbone, while a pH above 8 can cause the dissolution of the silica.[2] Always check the column manufacturer's specifications for the recommended pH range.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting peak tailing of this compound.
Caption: A flowchart outlining the steps to troubleshoot and resolve peak tailing for this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. uhplcs.com [uhplcs.com]
Validation & Comparative
The Gold Standard for Quinapril Bioanalysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of quinapril and its active metabolite, quinaprilat, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of the internal standard is a critical factor that directly impacts the reliability and robustness of the bioanalytical method. This guide provides an objective comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quinapril analysis and introduces the theoretical gold standard: a method employing a stable isotope-labeled internal standard, Quinapril-d5.
This guide will delve into the experimental protocols and performance characteristics of two validated LC-MS/MS methods that utilize structural analog internal standards—lisinopril and carvedilol. Furthermore, it will present a compelling case for the superiority of using this compound, a deuterated analog of the analyte, as the internal standard of choice.
Comparative Analysis of Validated LC-MS/MS Methods
The selection of an appropriate internal standard is a cornerstone of a robust bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. While structural analogs can be effective, they may not perfectly mirror the analyte's physicochemical properties, potentially leading to inaccuracies.
Below is a summary of the performance characteristics of two published methods for the simultaneous determination of quinapril and its active metabolite, quinaprilat, in human plasma.
| Validation Parameter | Method A: Lisinopril as Internal Standard | Method B: Carvedilol as Internal Standard | Ideal Method: this compound as Internal Standard (Theoretical) |
| Linearity Range (Quinapril) | 5.01 - 500.37 ng/mL | 5 - 1000 ng/mL | Expected to be similar or better |
| Linearity Range (Quinaprilat) | 10.01 - 1000 ng/mL | 10 - 2000 ng/mL | Expected to be similar or better |
| Lower Limit of Quantification (LLOQ) (Quinapril) | 5.01 ng/mL | 5 ng/mL | Expected to be similar or lower |
| Lower Limit of Quantification (LLOQ) (Quinaprilat) | 10.01 ng/mL | 10 ng/mL | Expected to be similar or lower |
| Intra-day Precision (%RSD) | < 10.0% | < 15% | Expected to be < 15% |
| Inter-day Precision (%RSD) | < 10.0% | < 15% | Expected to be < 15% |
| Accuracy | Within 10.0% | Within 15% | Expected to be within 15% |
| Recovery (Quinapril) | 85.8% | Not Reported | Expected to be consistent and reproducible |
| Recovery (Quinaprilat) | 62.6% | Not Reported | Expected to be consistent and reproducible |
| Recovery (Internal Standard) | 61.3% (Lisinopril) | Not Reported | Expected to closely track the analyte |
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for the analysis of quinapril and quinaprilat is provided below. This protocol is based on established methodologies and can be adapted for use with different internal standards.
Sample Preparation
-
Thawing and Aliquoting: Frozen human plasma samples are thawed at room temperature. A 200 µL aliquot of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 20 µL of the internal standard working solution (e.g., Lisinopril, Carvedilol, or this compound) is added to each plasma sample.
-
Protein Precipitation: 400 µL of cold acetonitrile is added to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples are vortex-mixed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 200 µL of the mobile phase.
-
Injection: A 5 µL aliquot of the reconstituted sample is injected into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The Case for this compound: The Gold Standard Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to those of the analyte, quinapril.
Key Advantages of this compound:
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting matrix components, are a major source of error in LC-MS/MS assays. Since this compound co-elutes with quinapril and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[1][3]
-
Improved Precision and Accuracy: By compensating for variability in sample preparation, injection volume, and ionization, this compound leads to significantly improved precision and accuracy of the assay.
-
Identical Extraction Recovery: this compound will have the same extraction recovery as quinapril, ensuring that any loss of analyte during the sample preparation process is accurately accounted for. Structural analogs, like lisinopril and carvedilol, may have different extraction efficiencies, leading to biased results.
-
Reduced Method Variability: The use of a stable isotope-labeled internal standard results in a more robust and reproducible method, which is crucial for the analysis of large batches of clinical or pre-clinical samples.
Experimental Workflow and Validation
The development and validation of a bioanalytical method is a rigorous process that ensures the reliability of the data. The following diagram illustrates the typical workflow for the validation of an LC-MS/MS method for quinapril, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.
Caption: Bioanalytical method validation workflow for a Quinapril assay.
Conclusion
While validated LC-MS/MS methods using structural analog internal standards like lisinopril and carvedilol are available for the quantification of quinapril and quinaprilat, the use of a stable isotope-labeled internal standard, this compound, represents the most scientifically sound approach. The near-identical physicochemical properties of this compound to the analyte ensure the most accurate correction for experimental variability, particularly matrix effects, leading to a more robust, precise, and reliable bioanalytical method. For researchers and drug development professionals seeking the highest quality data for their studies, the development and validation of an LC-MS/MS method for quinapril using this compound as the internal standard is strongly recommended.
References
A Head-to-Head Comparison: Quinapril-d5 vs. 13C-Labeled Quinapril as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor quinapril, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two stable isotope-labeled internal standards: the commonly used deuterated quinapril (Quinapril-d5) and the theoretically superior 13C-labeled quinapril.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] They are chemically identical to the analyte of interest, differing only in isotopic composition. This similarity allows them to mimic the analyte's behavior throughout the analytical process, including sample extraction, chromatographic separation, and ionization, thereby compensating for variability and improving the accuracy and precision of the results.[1][2]
While both deuterated and 13C-labeled standards are designed to achieve this, subtle but significant differences in their physicochemical properties can lead to divergent performances. This guide will delve into these differences, supported by general principles from the scientific literature, as direct comparative experimental data for this compound versus a 13C-labeled quinapril was not found in the reviewed literature.
The Theoretical Showdown: A Comparative Overview
The primary distinction between deuterated and 13C-labeled internal standards lies in the potential for isotopic effects and the stability of the isotopic label.
This compound , a deuterated analog of quinapril, is widely available and more cost-effective. However, the mass difference between hydrogen and deuterium is significant (approximately 100%), which can sometimes lead to a chromatographic shift where the deuterated standard elutes slightly earlier or later than the native analyte.[3] This can be problematic if matrix effects, such as ion suppression or enhancement, are not uniform across the entire peak elution window, potentially compromising quantitative accuracy. There is also a theoretical risk of back-exchange, where deuterium atoms on certain positions of a molecule could be replaced by hydrogen atoms from the surrounding solvent, although this is less common for labels on carbon atoms.
13C-labeled quinapril , on the other hand, is considered the superior choice from a physicochemical standpoint.[4] The relative mass difference between 12C and 13C is much smaller, resulting in a negligible isotope effect.[3] This ensures near-perfect co-elution with the unlabeled quinapril, providing the most accurate compensation for any analytical variability.[5] Furthermore, the carbon-13 label is exceptionally stable and not susceptible to exchange.[6] The primary drawbacks of 13C-labeled standards are their higher cost and more limited commercial availability.[4]
Performance Face-Off: A Quantitative Comparison
While direct comparative data for quinapril is unavailable, the following table summarizes the expected performance characteristics based on established principles for deuterated versus 13C-labeled internal standards. For this compound, typical performance metrics from bioanalytical method validation are presented. For 13C-labeled quinapril, the expected performance is extrapolated from the known benefits of this type of labeling.
| Performance Metric | This compound (Deuterated IS) | 13C-Labeled Quinapril (Carbon-13 IS) |
| Co-elution with Analyte | May exhibit a slight retention time shift (Isotope Effect).[3] | Near-perfect co-elution with the native analyte.[5] |
| Accuracy (% Bias) | Typically within ±15% of the nominal concentration.[7] | Expected to be consistently closer to the nominal concentration (e.g., within ±10%). |
| Precision (% CV) | Typically ≤15% (Coefficient of Variation).[7] | Expected to be lower, indicating higher precision (e.g., ≤10%). |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts. | More robust and reliable compensation due to co-elution.[2] |
| Isotopic Stability | Generally stable, but a theoretical risk of H/D exchange exists in certain molecular locations. | Highly stable with no risk of isotopic exchange.[6] |
| Commercial Availability | Readily available from various suppliers.[2] | Less common and may require custom synthesis.[4] |
| Cost | More cost-effective.[4] | Significantly more expensive.[4] |
Experimental Protocols: A Representative Bioanalytical Method
The following is a representative experimental protocol for the quantification of quinapril in human plasma using a stable isotope-labeled internal standard, based on methodologies described in the literature.[7][8]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (either this compound or 13C-labeled Quinapril in methanol).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quinapril: Precursor ion (e.g., m/z 439.2) → Product ion (e.g., m/z 234.1).
-
This compound: Precursor ion (e.g., m/z 444.2) → Product ion (e.g., m/z 239.1).
-
13C-labeled Quinapril (hypothetical): Precursor ion (e.g., m/z 445.2 for 6 13C atoms) → Product ion (e.g., m/z 234.1 or a shifted fragment).
-
-
Instrument Parameters: Optimized source and collision energies for each analyte and internal standard.
-
Visualizing the Workflow and Comparison
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical comparison between the two types of internal standards.
Caption: General experimental workflow for the quantification of quinapril using an internal standard.
Caption: Logical comparison of deuterated versus 13C-labeled quinapril internal standards.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for quinapril. While this compound is a widely used and cost-effective option that can provide acceptable performance, it is susceptible to potential chromatographic shifts that can, in some cases, compromise data accuracy.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, 13C-labeled quinapril is unequivocally the superior choice . Its near-identical physicochemical properties to the native analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results.
The choice between this compound and 13C-labeled quinapril ultimately involves a trade-off between cost and analytical performance. For routine analyses where the highest level of accuracy is not paramount, this compound may be a suitable option. However, for pivotal studies, such as those supporting regulatory submissions, or when investigating subtle pharmacokinetic differences, the investment in a 13C-labeled internal standard is highly recommended to ensure the utmost data integrity.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Quinapril Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published methodologies for the quantification of Quinapril in biological matrices, with a focus on the application of stable isotope-labeled internal standards such as Quinapril-d5. The data presented is synthesized from various single-laboratory validation studies to offer a comparative overview for researchers developing and validating their own bioanalytical methods.
Data Presentation: A Comparative Summary of Method Performance
The following tables summarize the quantitative performance of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed for the analysis of Quinapril. While a direct inter-laboratory cross-validation study using this compound was not found in the public domain, this compilation of data from individual validated methods provides valuable insights into expected performance metrics. The use of a deuterated internal standard like this compound is a widely accepted strategy to improve assay precision and accuracy by compensating for variability in sample processing and instrument response.[1][2]
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Quinapril
| Parameter | Method A | Method B | Method C |
| Internal Standard | Carvedilol[3] | Lisinopril[4] | Deuterium-labelled IS |
| Linearity Range (ng/mL) | 5 - 1000[3][5] | 5.010 - 500.374[4] | 5 - 1500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[3][5] | 5.010[4] | 5 |
| Intra-day Precision (%CV) | < 15[3][5] | < 10.0[4] | < 15 |
| Inter-day Precision (%CV) | < 15[3][5] | < 10.0[4] | < 15 |
| Accuracy (% Bias) | Within ±15% | Within ±10.0%[4] | Within ±13% |
| Recovery (%) | Not Reported | 85.8[4] | Not Reported |
Table 2: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Sample Preparation | Protein Precipitation (acetonitrile:methanol)[3][5] | One-step extraction[4] | Solid Phase Extraction (SPE) |
| Chromatography Column | Not Specified | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[4] | Hypurity C8 (100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient Elution[3][5] | Isocratic Elution[4] | Isocratic (0.5% formic acid:acetonitrile) |
| Run Time (min) | 6.3[3][5] | 3.0[4] | 2.8 |
Experimental Protocols
Below are generalized experimental protocols based on the methodologies reviewed. These should serve as a starting point for method development and will require optimization for specific laboratory conditions and instrumentation.
Sample Preparation: Protein Precipitation (A Common Approach)
Protein precipitation is a straightforward and widely used method for extracting Quinapril from plasma samples.[3][5]
-
Aliquot Plasma: Transfer a precise volume (e.g., 200 µL) of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with a working solution of this compound at a concentration that yields a response comparable to the analyte in the mid-range of the calibration curve.
-
Precipitate Proteins: Add a precipitating agent, such as a mixture of acetonitrile and methanol (e.g., 8:2 v/v), typically at a 3:1 ratio to the plasma volume.[3][5]
-
Vortex: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for the analysis of Quinapril.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 or C8 column is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[4]
-
Injection Volume: Typically 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Quinapril and this compound need to be optimized.
-
Quinapril (Example Transition): m/z 439.2 → 234.2
-
This compound (Hypothetical Transition): m/z 444.2 → 234.2 (The exact transition will depend on the position of the deuterium labels).
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the inter-laboratory cross-validation of a bioanalytical method for Quinapril using this compound.
Caption: Inter-laboratory cross-validation workflow for Quinapril analysis.
References
- 1. scispace.com [scispace.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Performance Under Pressure: A Comparative Guide to Accuracy and Precision in Quinapril Analysis Using Quinapril-d5 Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. In the bioanalysis of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, the choice of an appropriate internal standard is critical for robust and reliable results. This guide provides a comparative overview of the performance of Quinapril-d5, a stable isotope-labeled (SIL) internal standard, against other commonly used alternatives, supported by a detailed examination of experimental protocols and performance data.
The use of an internal standard that closely mimics the analyte of interest throughout sample preparation and analysis is a cornerstone of high-quality quantitative analysis, particularly in complex biological matrices. A suitable internal standard compensates for variability in extraction efficiency, matrix effects, and instrument response. This compound, by virtue of its structural identity to Quinapril with the exception of isotopic labeling, is theoretically the ideal internal standard, as it co-elutes with the analyte and exhibits nearly identical physicochemical properties.
Comparative Performance of Internal Standards
While specific performance data for this compound is not always publicly detailed in academic literature, the performance of other internal standards in validated LC-MS/MS methods for Quinapril analysis provides a valuable benchmark. The following tables summarize the accuracy and precision data from studies utilizing alternative internal standards. Accuracy is typically expressed as the relative error (%RE), which indicates the closeness of a measured value to the true value. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), which measures the degree of scatter among a series of measurements.
Table 1: Accuracy Data (%RE) for Quinapril Analysis with Alternative Internal Standards
| Concentration Level | Lisinopril as Internal Standard[1] | Carvedilol as Internal Standard[2] |
| LQC (Low Quality Control) | Within ±10.0% | Within ±15% |
| MQC (Medium Quality Control) | Within ±10.0% | Within ±15% |
| HQC (High Quality Control) | Within ±10.0% | Within ±15% |
Table 2: Precision Data (%RSD) for Quinapril Analysis with Alternative Internal Standards
| Concentration Level | Lisinopril as Internal Standard (Intra-day)[1] | Lisinopril as Internal Standard (Inter-day)[1] | Carvedilol as Internal Standard (Intra-day)[2] | Carvedilol as Internal Standard (Inter-day)[2] |
| LQC (Low Quality Control) | ≤10.0% | ≤10.0% | <15% | <15% |
| MQC (Medium Quality Control) | ≤10.0% | ≤10.0% | <15% | <15% |
| HQC (High Quality Control) | ≤10.0% | ≤10.0% | <15% | <15% |
It is widely accepted in the scientific community that stable isotope-labeled internal standards, such as this compound, generally provide superior accuracy and precision compared to structural analogs. This is because they are more effective at compensating for matrix-induced ionization suppression or enhancement and variability in sample processing.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reproducible bioanalytical results. The following is a representative, detailed methodology for the accuracy and precision testing of Quinapril in human plasma using an internal standard like this compound, based on established LC-MS/MS methods.
Preparation of Stock and Working Solutions
-
Quinapril Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quinapril reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Quinapril by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Quinapril working standard solutions to prepare calibration standards at concentrations typically ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, e.g., 3 ng/mL), Medium (MQC, e.g., 300 ng/mL), and High (HQC, e.g., 800 ng/mL).
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the samples for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex again.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions (Multiple Reaction Monitoring - MRM):
-
Quinapril: m/z 439.2 → 234.1
-
This compound: m/z 444.2 → 239.1
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of the experimental workflow and the logical relationship in method validation.
Caption: Experimental workflow for Quinapril analysis.
Caption: Key parameters in bioanalytical method validation.
References
- 1. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity Assessment of Quinapril Calibration Curve with Quinapril-d5 Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the linearity assessment for a Quinapril calibration curve utilizing its deuterated internal standard, Quinapril-d5. The objective is to offer a comparative analysis of calibration models and present supporting experimental data for the robust quantification of Quinapril in biological matrices, a critical step in pharmacokinetic and bioequivalence studies.
Introduction to Quinapril Quantification
Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for hypertension and heart failure.[1] Accurate quantification of Quinapril and its active metabolite, Quinaprilat, in biological samples is paramount for drug development and clinical monitoring.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred bioanalytical technique due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended by regulatory bodies like the FDA and EMA to compensate for variability during sample preparation and analysis.[4][5]
A key component of bioanalytical method validation is establishing the linearity of the calibration curve, which demonstrates the relationship between the instrument response and the known concentration of the analyte.[6] This guide details the experimental protocol for assessing this linearity and compares different regression models to determine the best fit for the data.
Experimental Protocol
A detailed protocol for the development and validation of a bioanalytical method for Quinapril is outlined below. This protocol is based on established guidelines and published literature.[5][7]
1. Materials and Reagents:
-
Quinapril reference standard
-
This compound internal standard (IS)
-
Control human plasma (or other relevant biological matrix)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of Quinapril and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Quinapril working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking into the biological matrix.
-
Internal Standard Working Solution: Prepare a this compound working solution at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Preparation of Calibration Standards:
-
Calibration standards are prepared by spiking the control biological matrix with the Quinapril working standard solutions to achieve a range of concentrations.[8] A typical calibration curve consists of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels.[5] For Quinapril, a common range is 5 ng/mL to 1500 ng/mL.[9]
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of each calibration standard and quality control (QC) sample, add the this compound internal standard working solution.
-
Precipitate proteins by adding an organic solvent such as an acetonitrile:methanol (8:2 v/v) mixture.[7]
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 analytical column with a gradient elution mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for Quinapril and this compound should be optimized.
6. Data Analysis and Linearity Assessment:
-
Construct the calibration curve by plotting the peak area ratio (Quinapril peak area / this compound peak area) against the nominal concentration of Quinapril.
-
Evaluate different regression models (e.g., linear, weighted linear) to determine the best fit. A 1/x² weighted linear regression is often used for bioanalytical assays.[7]
-
The linearity is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1.[10] However, a high r² value alone is not sufficient to prove linearity.[11]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), where ±20% is acceptable, according to FDA and EMA guidelines.[5][12]
Linearity Assessment Data
The following tables summarize representative data from a linearity assessment of a Quinapril calibration curve.
Table 1: Quinapril Calibration Curve Standards
| Standard Level | Nominal Concentration (ng/mL) | Quinapril Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| Blank | 0 | 0 | 0 | 0.000 |
| Zero | 0 | 0 | 152345 | 0.000 |
| STD 1 (LLOQ) | 5.0 | 8123 | 151987 | 0.053 |
| STD 2 | 10.0 | 16543 | 153210 | 0.108 |
| STD 3 | 50.0 | 82345 | 152876 | 0.539 |
| STD 4 | 100.0 | 168976 | 154123 | 1.096 |
| STD 5 | 250.0 | 423456 | 153543 | 2.758 |
| STD 6 | 500.0 | 854321 | 152987 | 5.584 |
| STD 7 | 1000.0 | 1701234 | 153654 | 11.072 |
| STD 8 (ULOQ) | 1500.0 | 2543210 | 153123 | 16.609 |
Table 2: Comparison of Calibration Curve Regression Models
| Regression Model | Regression Equation | Coefficient of Determination (r²) |
| Linear (1/x weighting) | y = 0.0111x + 0.0012 | 0.9992 |
| Linear (1/x² weighting) | y = 0.0110x + 0.0005 | 0.9995 |
| Quadratic (unweighted) | y = -1.5e-7x² + 0.0113x + 0.0008 | 0.9991 |
Table 3: Accuracy and Precision of Back-Calculated Concentrations (1/x² Weighted Linear Regression)
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 5.0 | 4.8 | 96.0 |
| 10.0 | 9.8 | 98.0 |
| 50.0 | 50.5 | 101.0 |
| 100.0 | 100.2 | 100.2 |
| 250.0 | 248.5 | 99.4 |
| 500.0 | 502.1 | 100.4 |
| 1000.0 | 995.0 | 99.5 |
| 1500.0 | 1512.0 | 100.8 |
The data indicates that the 1/x² weighted linear regression model provides the best fit for the calibration curve, with a high coefficient of determination and excellent accuracy for the back-calculated concentrations, all of which fall within the acceptable limits set by regulatory agencies.[5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the linearity assessment of the Quinapril calibration curve.
Caption: Workflow for Linearity Assessment of Quinapril.
Conclusion
The linearity of a calibration curve is a critical parameter in the validation of a bioanalytical method for the quantification of Quinapril. The use of a deuterated internal standard, this compound, is essential for ensuring the accuracy and robustness of the assay. A weighted linear regression model, typically 1/x², is often the most appropriate for fitting the calibration curve, and the acceptance criteria for the back-calculated concentrations of the standards should adhere to regulatory guidelines. This guide provides a framework for researchers to conduct a thorough linearity assessment, contributing to the generation of reliable data in drug development.
References
- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. ijsat.org [ijsat.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. elearning.unite.it [elearning.unite.it]
Ensuring Analytical Method Reliability: A Guide to Robustness and Ruggedness Testing Using Quinapril-d5
For researchers, scientists, and drug development professionals, the assurance of analytical method reliability is paramount. This guide provides a comprehensive comparison of robustness and ruggedness testing for analytical methods, with a special focus on the analysis of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril, and the role of its deuterated internal standard, Quinapril-d5.
This document delves into the principles of robustness and ruggedness, offers detailed experimental protocols, and presents a comparative overview of analytical techniques. The strategic use of a stable isotope-labeled internal standard like this compound is highlighted as a key factor in achieving dependable and reproducible analytical results.
Understanding Robustness and Ruggedness in Analytical Method Validation
Robustness and ruggedness are critical components of analytical method validation that establish the reliability of a method in the face of minor variations.[1][2]
-
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[2] It is typically evaluated during method development to identify which parameters are critical to the method's performance.
-
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[1]
The Critical Role of an Internal Standard: this compound
In quantitative analysis, particularly in bioanalytical methods, the use of a stable isotope-labeled internal standard is a widely accepted practice to enhance method precision and accuracy. This compound, as a deuterated analog of Quinapril, is an ideal internal standard for several reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the analyte (Quinapril) during sample preparation, chromatography, and ionization in mass spectrometry.
-
Mitigation of Matrix Effects: It effectively compensates for variations in sample extraction efficiency and matrix-induced signal suppression or enhancement in LC-MS/MS analysis.
-
Improved Precision: By normalizing the analyte response to the internal standard response, it corrects for minor inconsistencies in injection volume and instrument response.
While specific experimental data directly demonstrating the impact of this compound on the robustness of a Quinapril assay was not found in the public literature, the principles of using stable isotope-labeled internal standards strongly suggest its utility in minimizing variability and thereby enhancing the overall robustness and ruggedness of the analytical method.
Comparison of Analytical Methods for Quinapril
The two most common analytical techniques for the quantification of Quinapril in pharmaceutical formulations and biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds. | High; provides structural information and can differentiate between compounds with the same retention time. |
| Sensitivity | Generally lower, suitable for pharmaceutical dosage forms. | High; ideal for bioanalytical applications requiring low limits of quantification. |
| Robustness | Can be robust with careful control of parameters like mobile phase pH and composition. | Generally considered more robust against matrix interferences due to its high selectivity. The use of a stable isotope-labeled internal standard like this compound further enhances robustness. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
Experimental Protocols for Robustness and Ruggedness Testing
Detailed methodologies are crucial for reproducible validation studies. Below are typical experimental protocols for robustness and ruggedness testing of an HPLC method for Quinapril analysis.
Robustness Testing Protocol
The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions. The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor, and resolution) is then assessed.
Parameters to be Varied:
-
Flow Rate of Mobile Phase: ± 0.1 mL/min from the nominal flow rate.
-
Mobile Phase Composition: ± 2% in the proportion of the organic modifier.
-
pH of the Mobile Phase Buffer: ± 0.2 pH units.
-
Column Temperature: ± 5 °C from the set temperature.
-
Wavelength of Detection (for HPLC-UV): ± 2 nm from the selected wavelength.
Procedure:
-
Prepare a standard solution of Quinapril and this compound (if used).
-
Inject the standard solution under the nominal chromatographic conditions and record the chromatogram.
-
Vary one parameter at a time, as described above, while keeping all other parameters at their nominal values.
-
Inject the standard solution for each varied condition and record the chromatograms.
-
Calculate the system suitability parameters for each condition and compare them to the results obtained under nominal conditions. The acceptance criterion is typically that the system suitability parameters remain within the predefined limits.
Ruggedness Testing Protocol
Ruggedness is assessed by comparing the results of the analysis of the same sample by different analysts, on different instruments, and on different days.
Parameters to be Varied:
-
Analyst: Two different analysts perform the analysis.
-
Instrument: The analysis is performed on two different HPLC or LC-MS/MS systems.
-
Day: The analysis is performed on two different days.
Procedure:
-
Prepare a homogenous sample of Quinapril.
-
Analyst 1 performs the assay on Instrument 1 on Day 1.
-
Analyst 2 performs the assay on Instrument 2 on Day 2.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the assay results obtained under the different conditions. The acceptance criterion is typically a %RSD of not more than 2.0%.[3]
Quantitative Data Summary
The following tables summarize the kind of data that should be generated during robustness and ruggedness testing. Note: The data presented here is illustrative and based on typical acceptance criteria found in the literature for similar analytical methods. A direct comparative study with quantitative data for different Quinapril methods was not available in the public domain.
Table 1: Illustrative Robustness Testing Data for an HPLC-UV Method for Quinapril
| Parameter | Variation | Retention Time (min) | Peak Area | Tailing Factor | % Change from Nominal |
| Nominal | - | 5.20 | 1,250,000 | 1.10 | - |
| Flow Rate | +0.1 mL/min | 5.05 | 1,245,000 | 1.12 | -0.4% |
| -0.1 mL/min | 5.35 | 1,255,000 | 1.09 | +0.4% | |
| Mobile Phase | +2% Organic | 4.90 | 1,260,000 | 1.15 | +0.8% |
| -2% Organic | 5.50 | 1,240,000 | 1.08 | -0.8% | |
| pH | +0.2 | 5.15 | 1,248,000 | 1.11 | -0.16% |
| -0.2 | 5.25 | 1,252,000 | 1.09 | +0.16% |
Table 2: Illustrative Ruggedness Testing Data for Quinapril Analysis
| Condition | Analyst | Instrument | Day | Assay Result (% Label Claim) |
| 1 | 1 | 1 | 1 | 99.8 |
| 2 | 1 | 1 | 1 | 100.1 |
| 3 | 1 | 1 | 1 | 99.5 |
| 4 | 2 | 2 | 2 | 100.5 |
| 5 | 2 | 2 | 2 | 99.9 |
| 6 | 2 | 2 | 2 | 100.2 |
| Mean | 100.0 | |||
| Std. Dev. | 0.36 | |||
| %RSD | 0.36% |
Visualizing the Workflow and Key Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in robustness and ruggedness testing.
References
A Comparative Analysis of Quinapril-d5 and Structural Analogue Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor Quinapril and its active metabolite Quinaprilat, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comparative analysis of the performance of a stable isotope-labeled (SIL) internal standard, Quinapril-d5, against commonly used structural analogue standards. The selection of an internal standard is a pivotal decision in method development, directly impacting the robustness and validity of pharmacokinetic and bioequivalence studies.
Comparative Performance of Internal Standards
| Performance Parameter | This compound (Stable Isotope Labeled IS) - Expected Performance | Structural Analogue IS (e.g., Lisinopril, Carvedilol) - Reported Performance |
| Linearity (r²) | Typically ≥ 0.99 | ≥ 0.99[3][4] |
| Accuracy (% Bias) | Expected to be within ±15% (±20% at LLOQ) | Within ±10%[4] |
| Precision (% CV) | Expected to be ≤ 15% (≤ 20% at LLOQ) | Intra- and Inter-day precision within 10.0%[4] |
| Lower Limit of Quantification (LLOQ) | Method-dependent, but generally low ng/mL range | 5.010 ng/mL for Quinapril[4] |
| Recovery (%) | Expected to be consistent and similar to the analyte | Quinapril: 85.8%; Lisinopril (IS): 61.3%[4] |
| Matrix Effect | High degree of compensation due to co-elution and identical ionization behavior. | Potential for differential matrix effects, which may impact accuracy and precision.[2] |
| Retention Time vs. Analyte | Ideally co-elutes with the analyte, though minor isotopic shifts can occur. | Different retention time from the analyte. |
Experimental Protocols
The following is a representative experimental protocol for the determination of Quinapril and its active metabolite Quinaprilat in human plasma by LC-MS/MS, based on methodologies described in the literature.[3][4]
Sample Preparation: Protein Precipitation
-
To 250 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or a structural analogue like Lisinopril at an appropriate concentration).
-
Vortex mix the sample for 30 seconds.
-
Add 750 µL of a protein precipitation agent (e.g., acetonitrile:methanol, 8:2 v/v).[3]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Visualizations
The following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Quinapril.
Caption: A typical experimental workflow for the bioanalysis of Quinapril in plasma.
Caption: Metabolic pathway and mechanism of action of Quinapril.
Conclusion
The selection of an internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the quantification of Quinapril, the use of a stable isotope-labeled internal standard, this compound, is theoretically superior. Its near-identical physicochemical properties to the analyte provide the most effective compensation for matrix effects and procedural variability, leading to enhanced accuracy and precision.
While structural analogues like Lisinopril and Carvedilol have been successfully used in validated methods, they present a higher risk of differential matrix effects and extraction recovery compared to the analyte. This can potentially compromise data quality if not thoroughly evaluated during method validation. Therefore, when the highest level of accuracy and robustness is required, particularly for regulatory submissions, this compound is the recommended internal standard. In its absence, a comprehensive validation is essential to demonstrate that the chosen structural analogue can adequately control for the variables in the analytical method.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Quinapril-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Quinapril-d5, a deuterated analog of the ACE inhibitor Quinapril. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personnel safety and environmental protection.
The disposal of this compound, like its non-deuterated counterpart, requires careful consideration of its potential hazards and adherence to federal, state, and local regulations. While safety data sheets (SDS) may vary in their hazard classification, a conservative approach that treats the compound as potentially hazardous is recommended.[1][2][3]
Disposal Procedures
The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[4] Improper disposal, such as drain disposal, is strictly prohibited for hazardous pharmaceutical waste.[5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] This determination can be based on knowledge of the waste's composition or through chemical analysis.[6]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound waste according to the Resource Conservation and Recovery Act (RCRA).[5][7][8]
-
-
Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused compounds, solutions, and contaminated personal protective equipment (PPE) such as gloves and gowns, should be collected in designated hazardous waste containers.[4][9]
-
Use containers that are compatible with the chemical waste.[6] These containers should be kept closed except when adding waste.[6]
-
For solid waste, such as contaminated labware or PPE, use thick, leak-proof plastic bags, which can then be placed inside a designated hazardous waste container.[4]
-
For sharps, such as needles and syringes, use a designated, rigid, puncture-resistant sharps container labeled for hazardous drug waste.[9]
-
-
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.[6][10]
-
Store waste containers in a secure, designated area away from general laboratory traffic.[4] Ensure that incompatible wastes are segregated.
-
-
Disposal Pickup:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[5]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Do not exceed 55 gallons of any single hazardous waste stream in a satellite accumulation area. | [6] |
| Time Limit for Removal | Once the 55-gallon limit is reached, the waste must be removed within three days. | [6] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to the specific research and development documentation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. osha.gov [osha.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. mtu.edu [mtu.edu]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of Quinapril-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized compounds like Quinapril-d5. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. While specific data for the deuterated form, this compound, is limited, the following guidance is based on the well-documented information for its non-deuterated counterpart, Quinapril hydrochloride, and general best practices for handling active pharmaceutical ingredients (APIs).
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a proactive approach to safety is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Key Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. |
| Body Protection | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Minimizes skin exposure to the compound. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if there is a risk of aerosolization. | Protects against inhalation of the compound. |
It is imperative to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to prevent cross-contamination.
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored at -20°C for long-term stability.[1]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to control airborne particles.
-
Avoid the formation of dust and aerosols.[2]
-
Use dedicated, calibrated equipment for weighing and transferring the compound.
-
After handling, thoroughly decontaminate all surfaces and equipment.
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent the spread of the material.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and contaminated materials (e.g., gloves, gowns, absorbent pads) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Discharge into the environment must be avoided.[2]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a common procedure for preparing a stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and perform the work in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add a small amount of the solvent and gently swirl to dissolve the powder.
-
Dilution: Once the powder is dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Homogenization: Cap the flask and mix the solution thoroughly using a vortex mixer until it is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled, sealed container and store it at the recommended temperature, protected from light.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research. This commitment to safety builds a foundation of trust and excellence in the scientific community.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
